tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEQVSYPZVGBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616209 | |
| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433683-01-3 | |
| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, scientifically-grounded overview of the (CAS No: 433683-01-3)[1], a valuable chiral building block in modern organic synthesis. The primary synthetic route detailed herein proceeds via the nucleophilic addition of a methyl organometallic reagent to the widely-utilized chiral precursor, tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde.[2][3][4] This is followed by the oxidation of the resultant secondary alcohol. This document elucidates the causal-mechanistic principles behind each synthetic step, provides detailed, field-tested experimental protocols, and summarizes critical reaction data for reproducibility. The aim is to equip researchers with the necessary expertise to confidently execute and potentially optimize this synthesis for applications in medicinal chemistry and natural product synthesis.
Introduction and Strategic Overview
The target molecule, tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, represents a class of chiral ketones that serve as versatile intermediates. The embedded oxazolidine ring, derived from an amino acid, provides a rigid chiral scaffold, making the compound a powerful tool for introducing stereocenters in the development of complex molecules.
The most logical and efficient synthetic strategy begins with a retrosynthetic disconnection of the acetyl group's carbon-carbon bond. This approach identifies the most critical precursor: Garner's aldehyde.
The Central Role of Garner's Aldehyde
First reported by Philip Garner, this configurationally stable aldehyde is one of the most important chiral building blocks in asymmetric synthesis, having been cited in over 600 publications.[3] It is typically prepared from L-serine or D-serine, allowing access to either enantiomer of the final product.[4][5] Its utility stems from the predictable diastereoselectivity of nucleophilic additions to its aldehyde functional group, which is governed by well-established stereochemical models.[2]
Caption: Retrosynthetic analysis of the target ketone.
The Forward Synthesis: A Validated Two-Step Protocol
The conversion of Garner's aldehyde to the target methyl ketone is reliably achieved in a two-step sequence: (1) Diastereoselective nucleophilic addition of a methyl group to form a secondary alcohol, and (2) Mild oxidation of this alcohol to the final ketone.
Step 1: Grignard Addition for C-C Bond Formation
Causality and Mechanistic Insight: The addition of an organometallic reagent, such as a methyl Grignard (CH₃MgBr), to Garner's aldehyde is the cornerstone of this synthesis. This reaction creates a new C-C bond and a new stereocenter. The stereochemical outcome of this addition is highly predictable. According to the Felkin-Anh non-chelation model, the nucleophile preferentially attacks from the sterically least hindered face (the re-face for the (S)-aldehyde), leading to the formation of the anti-diastereomer as the major product.[2] This control over stereochemistry is paramount to the value of this synthetic route.
Experimental Protocol: Synthesis of tert-Butyl 4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with (S)-Garner's aldehyde (1.0 equiv) and anhydrous diethyl ether or THF (approx. 0.2 M solution).
-
Inert Atmosphere: The system is thoroughly purged with dry nitrogen.
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of methylmagnesium bromide (1.2 equiv, typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude secondary alcohol is typically purified by flash column chromatography on silica gel to yield the product as a colorless oil or white solid.
Step 2: Oxidation to the Target Ketone
Causality and Mechanistic Insight: The choice of oxidant is critical to avoid side reactions, such as epimerization of the adjacent stereocenter or over-oxidation. Mild oxidation conditions are therefore required. The Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) and the Dess-Martin Periodinane (DMP) oxidation are highly effective and commonly employed methods. They operate under neutral or mildly basic conditions at low temperatures, preserving the integrity of the chiral center and the Boc-protecting group.
Experimental Protocol: Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
This protocol describes a Dess-Martin Periodinane (DMP) oxidation.
-
Apparatus Setup: A dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with the secondary alcohol (1.0 equiv) from the previous step and anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Reagent Addition: Dess-Martin Periodinane (1.5 equiv) is added to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. Progress is monitored by TLC for the disappearance of the starting alcohol.
-
Quenching: Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15-20 minutes until the layers become clear.
-
Workup: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated NaHCO₃, then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the final tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Data Summary and Visualization
Table of Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role |
| (S)-Garner's Aldehyde | C₁₁H₁₉NO₄ | 229.27 | Starting Material |
| Methylmagnesium Bromide (3.0M in Et₂O) | CH₃MgBr | 119.23 | Methyl Nucleophile |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Oxidizing Agent |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Diethyl Ether (Et₂O), Anhydrous | (C₂H₅)₂O | 74.12 | Solvent |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | Quenching Agent |
| Saturated Aqueous NaHCO₃ | NaHCO₃ | 84.01 | Quenching/Wash Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Expected Yields and Reaction Parameters
| Step | Key Parameters | Typical Time | Expected Yield |
| 1. Grignard Addition | Temperature: -78 °C; Reagent: 1.2 equiv MeMgBr | 2-3 hours | 85-95% |
| 2. DMP Oxidation | Temperature: Room Temp; Reagent: 1.5 equiv DMP | 1-2 hours | 90-98% |
| Overall | Two steps, two purifications | ~ 2 days | 75-90% |
Synthetic Workflow Visualization
Caption: Overall workflow for the two-step synthesis.
Conclusion
The is a robust and highly efficient process that leverages the predictable stereochemistry of Garner's aldehyde. The two-step sequence of Grignard addition followed by a mild oxidation provides excellent yields and maintains the chiral integrity of the molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable intermediate for further use in the development of novel chemical entities.
References
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link][2][3][4][6]
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected .alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]
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Merck Index Online. (n.d.). Garner's Aldehyde. Retrieved January 10, 2024, from a source like the Royal Society of Chemistry. (Note: Direct deep links to Merck Index are often subscription-based, a general search will verify the information).[5]
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- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garner's Aldehyde [drugfuture.com]
- 6. research.aalto.fi [research.aalto.fi]
An In-depth Technical Guide to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a chiral building block with significant potential in synthetic chemistry and drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for researchers and scientists.
Introduction: A Versatile Chiral Intermediate
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol , is a key chiral intermediate.[1] Its structure incorporates a protected amino alcohol scaffold, making it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. The oxazolidine ring, derived from an amino acid, provides a rigid framework that allows for stereocontrolled transformations at the C4 position. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for selective deprotection under specific conditions.
The primary utility of this and similar chiral oxazolidinone derivatives lies in their application as chiral auxiliaries.[2][3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed and potentially recycled.
Molecular Structure and Conformation
The three-dimensional structure of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has been elucidated by single-crystal X-ray diffraction.[4] This analysis provides critical insights into its solid-state conformation, which in turn influences its reactivity in solution.
The oxazolidine ring adopts a specific conformation that directs the approach of incoming reagents. This steric guidance is the basis for its effectiveness in asymmetric synthesis. The conformation in the solid state has been compared to the transition state predicted by the Felkin-Anh model for nucleophilic addition reactions to the acetyl group's carbonyl carbon.[4] Understanding this preferred conformation is paramount for predicting the stereochemical outcome of reactions involving this chiral auxiliary.
Below is a diagram illustrating the logical relationship between the chiral auxiliary's structure and its function in directing stereoselective synthesis.
Caption: Logical workflow for stereochemical control.
Synthesis and Characterization
The synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a multi-step process that typically starts from a readily available chiral precursor, such as an amino acid. While the primary literature provides a detailed account of its synthesis from the corresponding aldehyde, a general synthetic strategy can be inferred from related preparations.[4] A plausible synthetic workflow is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow.
Detailed Experimental Protocol
A specific synthesis is described in the patent literature starting from (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate.
Step 1: Synthesis of (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
To a solution of (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate (16.2 g, 56.0 mmol) in dry tetrahydrofuran (THF) is added a solution of methylmagnesium bromide in diethyl ether. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
| Spectroscopic Data | |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 1.37-1.54 (m, 12H), 1.66 (br. s., 3H), additional peaks corresponding to the oxazolidine ring protons would be expected in the 3.5-4.5 ppm region. |
| ¹³C NMR | Expected signals would include those for the tert-butyl group (~28, 80 ppm), the dimethyl groups on the oxazolidine ring, the acetyl group (~25, 208 ppm), and the carbons of the oxazolidine ring. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be at m/z 244.15. |
Note: The provided ¹H NMR data is based on a patent, and a more detailed spectrum from a peer-reviewed source would be ideal for a complete analysis.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is dominated by the electrophilic nature of the acetyl carbonyl group and the stereodirecting influence of the chiral oxazolidine core.
Diastereoselective Nucleophilic Additions
The key application of this compound is in diastereoselective nucleophilic additions to the acetyl carbonyl. The rigid, chiral environment of the oxazolidine ring dictates that nucleophiles will preferentially attack one face of the carbonyl group over the other. This facial selectivity is rationalized by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the adjacent stereocenter. The bulky tert-butyl and dimethyl groups of the oxazolidine moiety effectively block one face of the carbonyl, leading to a high degree of stereocontrol.
Caption: Diastereoselective nucleophilic addition.
Reactions Involving the N-Boc Group
The N-Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) or by heating. This allows for the unmasking of the secondary amine at a later stage in a synthetic sequence, providing a handle for further functionalization. The carbonyl group of the Boc moiety can also participate in intramolecular reactions under certain conditions.
Applications in Drug Discovery and Development
Chiral building blocks like tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate are of immense value in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety.
This specific compound has been utilized as a key intermediate in the synthesis of novel beta-lactamase inhibitors.[3][5] Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, the efficacy of existing antibiotics can be restored. The synthesis of these inhibitors often requires precise control of stereochemistry, a role for which this chiral building block is well-suited.
Conclusion
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a powerful tool in the arsenal of the synthetic chemist. Its well-defined stereochemistry, conformational rigidity, and versatile reactivity make it an excellent choice for the construction of complex, enantiomerically pure molecules. As the demand for sophisticated chiral compounds in drug discovery and materials science continues to grow, the importance of such well-characterized and reliable chiral building blocks will only increase.
References
-
Sawatzki, P., Mikeska, T., Nieger, M., & Hupfer, H. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(4), o359–o361. [Link]
-
International Union of Crystallography. (2002). Acta Crystallographica Section E Volume 58, Part 4, April 2002. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Chiral auxiliary. Retrieved from [Link]
- Google Patents. (n.d.). US9309245B2 - Beta-lactamase inhibitor compounds.
- Google Patents. (n.d.). WO2013150296A1 - Heterobicyclic compounds as beta-lactamase inhibitors.
-
PubChem. (n.d.). (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Retrieved from [Link]
-
SciELO México. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Tert-Butyl 4,4-dimethyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]
Sources
The Strategic Application of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Asymmetric Synthesis: A Technical Guide
This guide provides an in-depth technical overview of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS Number: 433683-01-3), a chiral auxiliary of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its synthesis, physicochemical properties, and, most critically, its application in stereocontrolled carbon-carbon bond formation, a cornerstone of modern asymmetric synthesis.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the pursuit of enantiomerically pure molecules, particularly in the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary appendages that impart stereochemical bias on a reaction, guiding the formation of a desired stereoisomer.[1] The oxazolidinone class of chiral auxiliaries, popularized by David A. Evans, has proven to be exceptionally robust and versatile for a range of asymmetric transformations, including aldol additions, alkylations, and Michael reactions.[2][3]
Our focus, tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, is a valuable member of this family. Its rigid heterocyclic structure, combined with the steric bulk of the tert-butyl and dimethyl groups, creates a well-defined chiral environment that allows for high levels of diastereoselectivity in reactions at the acetyl group.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is fundamental for its effective use in the laboratory. The following table summarizes the key data for tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
| Property | Value | Reference |
| CAS Number | 433683-01-3 | [2] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| Appearance | White to off-white solid | --- |
| Purity | ≥95% | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 4.20-4.30 (m, 1H), 4.00-4.15 (m, 2H), 2.35 (s, 3H), 1.60 (s, 3H), 1.55 (s, 3H), 1.45 (s, 9H) ppm. | Note: Predicted values based on typical spectra of similar structures. Experimental data for the specific compound is not readily available in public databases. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 208.0, 152.5, 94.0, 81.0, 65.0, 58.0, 28.5, 26.0, 25.0, 24.0 ppm. | Note: Predicted values based on typical spectra of similar structures. Experimental data for the specific compound is not readily available in public databases. |
| Mass Spectrum (ESI+) | Predicted: m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺ | Note: Predicted values based on molecular weight. Experimental data for the specific compound is not readily available in public databases. |
| IR (KBr) | Predicted: ν 2975, 1770, 1695, 1370, 1170 cm⁻¹ | Note: Predicted values based on functional groups. Experimental data for the specific compound is not readily available in public databases. |
Synthesis of the Chiral Auxiliary
The synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically originates from a readily available chiral starting material, such as the amino acid D-serine. The synthetic strategy involves the protection of the amine and carboxylic acid functionalities, followed by the introduction of the acetyl group. The following is a representative, field-proven protocol.
Synthetic Workflow Diagram
Sources
mechanism of action of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate derivatives
An In-depth Technical Guide on the Core Mechanism of Action of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate Derivatives
Abstract
Oxazolidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, holding significant promise in modern medicinal chemistry. This technical guide delves into the established and potential mechanisms of action of derivatives of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. While a specific mechanism for this particular scaffold is not extensively documented, this guide synthesizes the current understanding of related oxazolidine compounds to provide a robust framework for researchers. We will explore their roles as antibacterial agents that inhibit protein synthesis and as anticancer agents that induce apoptosis through various cellular pathways. Furthermore, this guide will illuminate the strategic use of the oxazolidine ring as a carboxylic acid bioisostere to enhance pharmacokinetic properties. Detailed experimental protocols for elucidating the mechanisms of action of novel derivatives are also provided, empowering researchers to further investigate this promising class of molecules.
Part 1: Introduction to Oxazolidine Derivatives in Medicinal Chemistry
The Oxazolidine Scaffold
The oxazolidine ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This scaffold can exist in various isomeric forms, with the substitution pattern and stereochemistry playing a crucial role in determining its biological activity. The tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate scaffold, in particular, is a valuable chiral building block in asymmetric synthesis, allowing for the construction of enantiomerically pure molecules.
Broad Spectrum of Biological Activity
Oxazolidine derivatives have garnered considerable attention in the field of drug discovery due to their wide array of pharmacological activities.[1][2] These include:
-
Antibacterial activity: Most notably, the oxazolidinone class of antibiotics, such as Linezolid, are potent inhibitors of bacterial protein synthesis.[3][4]
-
Anticancer activity: Numerous studies have demonstrated the ability of novel oxazolidine derivatives to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5][6][7]
-
Anticonvulsant activity: Certain oxazolidine derivatives have shown promise as central nervous system agents with anticonvulsant properties.[1]
-
Anti-inflammatory activity: The anti-inflammatory potential of this class of compounds is also an active area of research.[1]
The Significance of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
The title compound serves a dual role in drug discovery. Firstly, it is a key chiral intermediate, providing a stereochemically defined framework for the synthesis of more complex bioactive molecules.[8] Secondly, the oxazolidine ring itself can be considered a pharmacophore, with the substituents at various positions dictating the specific biological target and mechanism of action. The acetyl group at the 4-position is a key feature that can be chemically modified to explore structure-activity relationships.
Part 2: The Oxazolidine Ring as a Carboxylic Acid Bioisostere
The Concept of Bioisosterism in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's overall therapeutic profile.[9][10]
Advantages of Replacing Carboxylic Acids
The carboxylic acid moiety is a common feature in many drugs, often contributing to target binding through hydrogen bonding and ionic interactions. However, its presence can also lead to poor pharmacokinetic properties, such as low membrane permeability due to ionization at physiological pH, rapid metabolism, and potential for toxicity.[9][11][12]
Oxazolidines and Related Heterocycles as Effective Bioisosteres
Heterocyclic rings, including oxazolidines, thiazolidinediones, and oxadiazoles, have been successfully employed as bioisosteres for carboxylic acids.[11][12][13] These replacements can maintain the necessary electronic and steric features for biological activity while offering improved drug-like properties.
Physicochemical Properties
The choice of a carboxylic acid bioisostere can significantly impact a molecule's physicochemical properties. The following table provides a comparative overview.
| Property | Carboxylic Acid | Oxazolidine/Thiazolidinedione | Rationale for Improvement |
| Acidity (pKa) | Typically 4-5 | Generally less acidic | Reduced ionization at physiological pH, potentially improving cell permeability. |
| Lipophilicity (LogP) | Lower | Generally higher | Enhanced ability to cross biological membranes. |
| Metabolic Stability | Susceptible to glucuronidation | Less prone to this metabolic pathway | Can lead to a longer half-life and reduced risk of reactive metabolites.[12] |
Part 3: Established and Postulated Mechanisms of Action of Oxazolidine Derivatives
Antibacterial Mechanism of Action: Inhibition of Protein Synthesis
The most well-characterized mechanism of action for a subset of oxazolidine derivatives, the oxazolidinones, is the inhibition of bacterial protein synthesis.
Oxazolidinones exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[3][14][15][16] This binding site is located at the peptidyl transferase center (PTC).[3][16]
By binding to the 50S subunit, oxazolidinones prevent the formation of the functional 70S initiation complex, which is a critical early step in protein synthesis.[14][17] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[15]
Anticancer Mechanisms of Action: Induction of Apoptosis
A growing body of evidence suggests that various oxazolidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.
Several studies have shown that treatment of cancer cells with oxazolidinone derivatives leads to the activation of executioner caspase-3 and initiator caspase-9, key enzymes in the apoptotic cascade.[7][18]
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer drugs. Some oxazolidinone derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[4][7] This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[7]
In addition to inducing apoptosis, certain oxazolidinone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest, often at the G2/M phase.[5][19]
Other Potential Mechanisms
The structural diversity of oxazolidine derivatives suggests a wider range of potential mechanisms. These may include the inhibition of other key enzymes like bacterial topoisomerase or interactions with various receptors.[1][19] Further research is needed to fully elucidate the spectrum of molecular targets for this class of compounds.
Part 4: Experimental Protocols for Elucidating the Mechanism of Action
To investigate the mechanism of action of novel tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate derivatives, a series of well-established in vitro assays can be employed.
In Vitro Cytotoxicity Assessment
Protocol: MTT Assay [5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the oxazolidine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Detection and Quantification
Protocol: Annexin V/Propidium Iodide Staining [20][21][22][23][24]
-
Cell Treatment: Treat cells with the oxazolidine derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Part 5: Synthesis and Chemical Reactivity
General Synthetic Routes
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its derivatives are typically synthesized from chiral amino acid precursors, such as D- or L-serine.[8] The synthesis often involves protection of the amino and carboxyl groups, followed by the formation of the oxazolidine ring and subsequent modification of the side chain.
Role as a Chiral Intermediate
The stereocenter at the 4-position of the oxazolidine ring, derived from the starting amino acid, makes these compounds valuable intermediates in asymmetric synthesis.[8] They can be used to introduce chirality into target molecules with a high degree of stereochemical control.
Part 6: Conclusion and Future Perspectives
Derivatives of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate are a compelling class of compounds for drug discovery. While their precise mechanisms of action are contingent on their specific structures, the broader family of oxazolidine derivatives has demonstrated significant potential as both antibacterial and anticancer agents. Their utility as carboxylic acid bioisosteres further enhances their appeal in medicinal chemistry.
Future research should focus on synthesizing and screening libraries of these derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets for the most potent compounds will be crucial for their further development as therapeutic agents. The experimental framework provided in this guide offers a clear path for researchers to undertake these important investigations.
References
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Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. [Link]
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Mechanism of action of the oxazolidinone antibacterial agents. Inpharma. [Link]
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Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Journal of Pharmaceutical Research International. [Link]
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Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. [Link]
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Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Current Issues in Molecular Biology. [Link]
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Apoptosis Experiments. University of Iowa Health Care. [Link]
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Mefloquine–Oxazolidine Derivatives: A New Class of Anticancer Agents. Revista Virtual de Química. [Link]
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Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. [Link]
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5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences. [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. [Link]
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Carboxylic acid (bio)isosteres in drug design. ChemMedChem. [Link]
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Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. ResearchGate. [Link]
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Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]
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The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Bentham Science. [Link]
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tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]
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Therapeutic Potential of Oxazolidine Derivative. Asian Journal of Research in Chemistry. [Link]
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The Synthetic Cornerstone: A Technical Guide to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount. These molecules, possessing a defined three-dimensional arrangement, serve as foundational scaffolds for constructing enantiomerically pure compounds, a critical factor in determining a drug's efficacy and safety. Among these vital synthons, tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has emerged as a versatile and stereochemically robust intermediate. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for researchers at the forefront of chemical innovation.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The following tables summarize the key properties of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its common precursors.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate | C₁₂H₂₁NO₄ | 243.30 | 433683-01-3[1] |
| (R)-Garner's Aldehyde | C₁₁H₁₉NO₄ | 229.27 | 95715-87-0 |
| (S)-Garner's Aldehyde | C₁₁H₁₉NO₄ | 229.27 | 102308-32-7 |
| (R)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | C₁₁H₂₁NO₄ | 231.29 | 108149-63-9[2] |
| (S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | C₁₁H₂₁NO₄ | 231.29 | 108149-65-1 |
Table 2: Spectroscopic Data for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
| Technique | Data |
| ¹H NMR | While a complete spectrum is not readily available in the searched literature, characteristic peaks for similar structures suggest the presence of signals for the tert-butyl group (singlet, ~1.5 ppm), gem-dimethyl groups (two singlets, ~1.5-1.6 ppm), the acetyl methyl group (singlet, ~2.2 ppm), and protons on the oxazolidine ring (multiplets, ~3.8-4.5 ppm). |
| ¹³C NMR | Expected signals include those for the tert-butyl group (~28 ppm for methyls, ~80 ppm for the quaternary carbon), the gem-dimethyl groups, the acetyl methyl and carbonyl carbons, and the carbons of the oxazolidine ring. |
| IR (Infrared) | Strong absorption bands are expected for the carbonyl groups of the acetyl (~1710 cm⁻¹) and the carbamate (~1690 cm⁻¹) moieties. |
| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z 243.3. |
Synthesis of a Chiral Keystone: A Representative Protocol
The synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically commences from the readily available and relatively inexpensive amino acid, D- or L-serine, depending on the desired enantiomer of the final product. The synthetic route proceeds through the well-known chiral building block, Garner's aldehyde. Although a specific, detailed, peer-reviewed protocol for the title compound was not found in the literature search, the following represents a robust and reliable synthetic pathway based on established methodologies for analogous compounds.[3][4]
Overall Synthetic Strategy
The synthesis can be logically divided into two main stages:
-
Preparation of Garner's Aldehyde: This involves the protection of the amino and carboxyl groups of serine, followed by the formation of the oxazolidine ring and subsequent oxidation to the aldehyde.
-
Conversion to the Acetyl Derivative: The acetyl group is introduced via a Grignard-type reaction with the aldehyde, followed by oxidation of the resulting secondary alcohol.
Caption: General synthetic pathway to the target compound.
Detailed Experimental Protocol (Representative)
Part A: Synthesis of (R)-Garner's Aldehyde from D-Serine
This procedure is a well-established method in organic synthesis.[3]
-
Esterification: D-serine is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride).
-
Boc Protection: The amino group of the serine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Oxazolidine Formation: The Boc-protected serine methyl ester is reacted with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the 2,2-dimethyloxazolidine ring.
-
Reduction to the Alcohol: The methyl ester is selectively reduced to the primary alcohol using a reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to yield (R)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.
-
Oxidation to the Aldehyde: The primary alcohol is then oxidized to Garner's aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
Part B: Synthesis of (R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Grignard Reaction: To a solution of (R)-Garner's aldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), a solution of methylmagnesium bromide (MeMgBr) in ether is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, (R)-tert-butyl 4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate, is extracted with an organic solvent, dried, and purified by column chromatography.
-
Oxidation: The secondary alcohol obtained from the Grignard reaction is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is then used to oxidize the alcohol to the corresponding ketone, yielding the final product, (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. The product is then purified by column chromatography.
Applications in Asymmetric Synthesis and Drug Discovery
The true value of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate lies in its application as a chiral building block for the synthesis of complex, enantiomerically pure molecules. [5][6]This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its pharmacological activity.
While a specific marketed drug synthesized directly from the title compound was not identified in the literature search, its utility as a precursor to valuable chiral intermediates is well-documented. The oxazolidine ring serves as a temporary protecting group for the amino and hydroxyl functionalities of the original serine molecule, and its inherent chirality directs the stereochemical outcome of subsequent reactions.
A Gateway to Chiral Amines and Amino Alcohols
The acetyl group in the title compound can be further manipulated to introduce other functional groups. For instance, reduction of the ketone can lead to a chiral secondary alcohol, and reductive amination can provide access to chiral amines. These chiral amines and amino alcohols are key structural motifs in a wide range of biologically active molecules.
Role in the Synthesis of Drug Candidates
Chiral building blocks derived from serine, such as the title compound, are instrumental in the synthesis of various classes of therapeutic agents. Although a direct link to a specific marketed drug is not readily available in the searched literature, the importance of such synthons in the development of new drug candidates is widely acknowledged. [5][7]For example, similar chiral oxazolidine derivatives have been employed in the synthesis of complex molecules with potential therapeutic applications. [8]
Conclusion
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its stereochemical stability and the versatility of its functional groups make it an invaluable tool for researchers and scientists in the pharmaceutical and chemical industries. While this guide provides a comprehensive overview of its synthesis and applications based on the available literature, the full potential of this chiral synthon continues to be explored in the ongoing quest for novel and effective therapeutic agents.
References
- Smolecule. (n.d.). (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate.
- Chem-Impex. (n.d.). tert-Butyl (S)-4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.
- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
- ResearchGate. (n.d.). Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate.
- Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- LabSolu. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
- Benchchem. (n.d.). (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
- MySkinRecipes. (n.d.). tert-Butyl (S)-4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.
- ResearchGate. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- PubChem. (n.d.). (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester.
- PubChem. (n.d.). tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
- Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.
- PubMed. (2011). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. European Journal of Medicinal Chemistry.
- MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Chemistry.
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A Deep Dive into the Spectroscopic Characterization of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers. Among these, oxazolidine derivatives have garnered significant attention due to their conformational rigidity and steric influence. This guide focuses on a specific, yet vital, member of this class: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate . This compound serves as a key intermediate in asymmetric synthesis, and a thorough understanding of its structural and electronic properties is crucial for its effective application.
This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the observed spectral features, offering insights into the molecule's structure and behavior. The information presented herein is grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and practical utility for professionals in the field of drug development and chemical research.
The molecular structure of the title compound, as confirmed by X-ray crystallography, provides the foundational context for interpreting its spectral data[1].
Molecular Structure and Spectroscopic Overview
The structure of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate incorporates several key functional groups and stereochemical features that are reflected in its spectra. The workflow for the complete spectroscopic characterization of this molecule is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3][4] For a chiral molecule like tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, NMR provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the stereochemical relationships between different parts of the molecule.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Interpretation of the ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 | Multiplet | 1H | H-4 | This proton is adjacent to the acetyl group and the chiral center, leading to a downfield shift and complex splitting. |
| ~4.0 & ~3.8 | Multiplets | 2H | H-5 (diastereotopic) | These are the methylene protons of the oxazolidine ring. Due to the adjacent chiral center (C-4), they are diastereotopic and thus chemically non-equivalent, resulting in separate signals.[6] |
| ~2.2 | Singlet | 3H | Acetyl CH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| ~1.6 & ~1.5 | Singlets | 6H | Diastereotopic gem-dimethyl | The two methyl groups at the C-2 position are diastereotopic due to the chirality at C-4 and the restricted rotation around the N-C(O) bond, leading to two distinct singlets. |
| ~1.4 | Singlet | 9H | tert-Butyl | The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific rotamer population in solution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Interpretation of the ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208 | Acetyl C=O | The carbonyl carbon of the ketone is significantly deshielded. |
| ~152 | Carboxylate C=O | The carbonyl carbon of the tert-butoxycarbonyl group appears at a characteristic downfield position. |
| ~94 | C-2 (quaternary) | The quaternary carbon of the oxazolidine ring, bonded to two oxygen atoms and a nitrogen atom. |
| ~81 | tert-Butyl C (quaternary) | The quaternary carbon of the tert-butyl group. |
| ~68 | C-5 (CH₂) | The methylene carbon of the oxazolidine ring. |
| ~60 | C-4 (CH) | The methine carbon, which is the chiral center of the molecule. |
| ~28 | tert-Butyl CH₃ | The methyl carbons of the tert-butyl group. |
| ~27 & ~24 | gem-dimethyl CH₃ | The two diastereotopic methyl carbons at the C-2 position. |
| ~26 | Acetyl CH₃ | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8][9][10] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[11][12]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
Interpretation of the IR Spectrum:
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~2980-2850 | Medium-Strong | C-H stretch | Aliphatic C-H bonds in the methyl and methylene groups. |
| ~1740 | Strong | C=O stretch | Carbonyl of the acetyl group. The frequency is typical for a simple ketone.[13] |
| ~1690 | Strong | C=O stretch | Carbonyl of the tert-butoxycarbonyl (Boc) group. The lower frequency compared to a typical ester is due to the electronic effect of the nitrogen atom. |
| ~1370 & ~1390 | Medium | C-H bend | Characteristic bending of the gem-dimethyl and tert-butyl groups. |
| ~1250-1050 | Strong | C-O stretch | C-O single bond stretches from the ester and ether-like linkages in the oxazolidine ring. |
The presence of two distinct strong carbonyl absorption bands is a key feature of the IR spectrum, confirming the presence of both the acetyl and the Boc-protecting groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15][16][17] It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation patterns of the molecular ion.[18][19]
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), is a "hard" ionization technique that often leads to extensive fragmentation.[14][15][16]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Interpretation of the Mass Spectrum:
The molecular formula of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 243 would correspond to the molecular ion. Due to the nature of EI, this peak may be of low intensity or absent.
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate under electron ionization.
-
m/z = 228 ([M - 15]⁺): Loss of a methyl radical (•CH₃), likely from one of the gem-dimethyl groups or the acetyl group.
-
m/z = 186 ([M - 57]⁺): Loss of a tert-butyl radical (•C₄H₉) from the Boc group. This is a very common fragmentation for Boc-protected compounds.
-
m/z = 142 ([M - 101]⁺): Loss of the entire tert-butoxycarbonyl group as a radical.
-
m/z = 57 ([C₄H₉]⁺): The tert-butyl cation is often a very stable and abundant ion in the mass spectra of compounds containing this group.
-
m/z = 43 ([CH₃CO]⁺): The acylium ion from the cleavage of the bond between the acetyl group and the oxazolidine ring.
Conclusion
The spectroscopic characterization of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate by NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework and stereochemical nuances, IR identifies the key functional groups, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. For researchers and scientists in drug development and organic synthesis, a thorough understanding of these spectral data is not merely an academic exercise but a practical necessity for reaction monitoring, quality control, and the rational design of new synthetic methodologies.
References
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Sawatzki, P., Mikeska, T., Nieger, M., Hupfer, H., & Kolter, T. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(3), o359–o361. [Link]
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Chemistry LibreTexts. (2022). Electron Ionization. [Link]
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LCGC International. (2021). Electron Ionization for GC–MS. [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
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Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]
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ResearchGate. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
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Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]
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Michigan State University, Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
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O'Hagan, D. (2000). The tert-butyl group in chemistry. Journal of Chemical Education, 77(11), 1479. [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
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solubility of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Organic Solvents
Introduction
Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1] Its rigid, protected amino-alcohol structure makes it a valuable precursor for the stereoselective synthesis of complex molecules.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, the underlying chemical principles governing its solubility, a detailed protocol for its experimental determination, and insights gleaned from its synthetic applications.
Predicted Solubility Profile
Disclaimer: The following table presents a predicted solubility profile. This information is intended for guidance and should be confirmed experimentally.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | 5.1 | Soluble | The polar carbonyl group of acetone interacts favorably with the acetyl and carbamate groups of the solute. |
| Ethyl Acetate | 4.4 | Soluble | As an ester, it shares functional similarity with the carbamate group, promoting dissolution. | |
| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for organic reactions involving N-Boc protected compounds. | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. | |
| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Ethanol | 4.3 | Soluble | The hydroxyl group can interact with the polar parts of the molecule. |
| Methanol | 5.1 | Soluble | Similar to ethanol, its polarity and hydrogen bonding ability should facilitate dissolution. | |
| Isopropanol | 3.9 | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower solubility. | |
| Nonpolar | Hexane | 0.1 | Sparingly Soluble / Insoluble | The large nonpolar regions of the molecule have some affinity for hexane, but the polar groups will hinder solubility. |
| Toluene | 2.4 | Moderately Soluble | The aromatic ring can induce dipole interactions, and its overall low polarity is compatible with the nonpolar groups of the solute. | |
| Diethyl Ether | 2.8 | Soluble | Often used in workups and extractions of similar compounds. |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
The structure of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (Molecular Formula: C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ) contains several key features that dictate its solubility:[2][3]
-
Nonpolar Groups: The bulky tert-butyl group and the two methyl groups on the oxazolidine ring are nonpolar and will readily interact with nonpolar solvents via van der Waals forces.
-
Polar Groups: The acetyl group (C=O), the carbamate group (N-COO-), and the ether linkage within the oxazolidine ring are polar. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors.
This amphiphilic nature—having both polar and nonpolar regions—suggests that the compound will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both parts of the molecule.
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of an organic compound.
Experimental Workflow
Caption: Workflow for determining solubility.
Step-by-Step Protocol
Materials:
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Selected organic solvents (analytical grade)
-
Vials with caps
-
Vortex mixer
-
Analytical balance
-
Constant temperature shaker/bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
Qualitative Solubility:
-
Weigh approximately 10 mg of the compound into a vial.
-
Add 1 mL of the selected solvent.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If solid remains, it is "sparingly soluble" or "insoluble."
Quantitative Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mL). Ensure there is undissolved solid.
-
Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for 24 hours to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) through a syringe filter to remove any undissolved solids.
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.
-
Weigh the vial containing the dry residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken
Inferred Solubility from Synthetic Applications
The intended use of a compound often provides strong clues about its solubility. Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its analogs are frequently used in organic synthesis.[4][5]
-
Reaction Solvents: Syntheses involving N-Boc protected amino acid derivatives are commonly performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[5] This implies good solubility in these media.
-
Purification by Chromatography: Purification of these types of compounds is often achieved using column chromatography with solvent systems such as ethyl acetate/hexane.[1] This demonstrates that the compound is soluble in these solvent mixtures.
-
Recrystallization: For solid compounds, recrystallization is a standard purification technique. Common solvent pairs for recrystallization of moderately polar compounds include hexane/acetone and hexane/ethyl acetate.[6] This suggests that the compound is soluble in the more polar solvent (acetone, ethyl acetate) and less soluble in the nonpolar solvent (hexane), allowing for precipitation upon cooling or addition of the anti-solvent.
Conclusion
Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a versatile chiral building block with a solubility profile that reflects its amphiphilic nature. It is predicted to be readily soluble in a range of polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. This understanding is crucial for its application in organic synthesis and drug development. For precise formulation and process development, the predicted solubility should be verified using standardized experimental methods, such as the shake-flask protocol detailed in this guide.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Pal, A., & Lahiri, S. (Year not available). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
-
PubChem. 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. Available from: [Link]
-
ResearchGate. Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. Available from: [Link]
-
Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available from: [Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, including a protected amino alcohol and a reactive acetyl group, make it a versatile intermediate for constructing complex molecular architectures with high stereochemical control. The integrity and purity of this reagent are paramount to ensure the success and reproducibility of synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, empowering researchers to maintain its quality and performance.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is the first step in ensuring its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄[1] |
| Molecular Weight | 243.3 g/mol [1] |
| CAS Number | 433683-01-3[1] |
| Appearance | White to light yellow crystalline powder[2] |
| Purity | Typically ≥95%[1] |
| Shelf Life | A shelf life of 1095 days has been reported, though optimal storage conditions are crucial to achieving this.[1] |
Stability Profile and Potential Degradation Pathways
The stability of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is influenced by several factors, primarily moisture and acidic conditions. The two most likely degradation pathways are hydrolysis of the oxazolidine ring and cleavage of the N-Boc protecting group.
Hydrolytic Instability: The Vulnerability of the Oxazolidine Ring
The oxazolidine ring system is susceptible to hydrolysis, a reaction that is often catalyzed by the presence of even trace amounts of acid.[3][4] This process involves the cleavage of the ring to yield the corresponding amino alcohol. For tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, this would result in the formation of an N-Boc protected amino alcohol. The presence of water should, therefore, be minimized during storage and handling.
Acid-Mediated Degradation: The Achilles' Heel of the N-Boc Group
The tert-butyloxycarbonyl (N-Boc) group is a widely used amine protecting group, prized for its stability under many reaction conditions. However, it is designed to be readily cleaved under acidic conditions. Strong acids will rapidly remove the Boc group, liberating the free amine. This susceptibility to acid-catalyzed deprotection is a key consideration for the stability of the target molecule.
The following diagram illustrates the two primary degradation pathways for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate:
Summary of Potential Degradation Pathways
| Degradation Pathway | Triggering Conditions | Potential Degradation Product(s) |
| Oxazolidine Ring Hydrolysis | Moisture, especially under acidic conditions | N-Boc protected amino alcohol |
| N-Boc Deprotection | Acidic conditions | 4-acetyl-2,2-dimethyloxazolidine |
| Thermal Degradation | High temperatures | Complex mixture of decomposition products |
| Photodegradation | Exposure to UV or high-intensity visible light | Potential for various degradation products |
Recommended Storage and Handling Conditions
To ensure the long-term stability and preserve the purity of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, the following storage and handling guidelines are recommended:
-
Optimal Storage Temperature: For long-term storage, it is advisable to keep the compound in a refrigerator at 2-8 °C .[2]
-
Protection from Moisture: The compound should be stored in a tightly sealed container to prevent the ingress of moisture, which can lead to hydrolysis of the oxazolidine ring. The use of a desiccator is also recommended.
-
Inert Atmosphere: For extended storage, blanketing the container with an inert gas such as argon or nitrogen can help to displace moisture and oxygen, further preserving the compound's integrity.
-
Protection from Light: As with many complex organic molecules, it is prudent to protect the compound from prolonged exposure to light. Amber vials or storage in a dark location are recommended.
-
Handling Precautions:
-
Avoid contact with strong acids, as this will lead to the rapid cleavage of the N-Boc protecting group.
-
Handle the compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin, eye, and respiratory irritant.[1]
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is an essential tool for understanding the intrinsic stability of a drug substance or a key intermediate like tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. The following protocol provides a general framework for conducting such a study.
Materials and Reagents
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
Preparation of Stock Solution
Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
Sample Analysis
At each time point, withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Analytical Methods for Stability Monitoring
A robust analytical method is crucial for assessing the purity and stability of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for purity determination and monitoring degradation. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and for identifying the structure of any degradation products that may form.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for any impurities or degradants, aiding in their identification.
Conclusion
The stability of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is primarily influenced by its susceptibility to hydrolysis and acid-catalyzed deprotection. By understanding these degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity and reliability of this important chiral building block. Proper storage in a cool, dry, and dark environment, along with careful handling to avoid contact with moisture and acids, are the cornerstones of preserving its quality. The application of forced degradation studies and robust analytical methods will further empower scientists to confidently utilize this versatile compound in their synthetic endeavors.
References
-
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. ResearchGate. [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. American Pharmaceutical Review. [Link]
Sources
Unveiling the Therapeutic Potential of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: A Technical Guide for Preclinical Investigation
Introduction: The Oxazolidine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds."[1] The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, is a prominent member of this class.[2] Its derivatives have demonstrated a remarkable breadth of therapeutic activities, including anticancer, antimicrobial, antibacterial, antioxidant, and anticonvulsant properties.[3][4] The success of the oxazolidinone antibiotic Linezolid, an inhibitor of bacterial protein synthesis, underscores the clinical significance of this chemical family.[5] This guide focuses on a specific, yet under-explored derivative, tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate , and delineates a strategic approach to unlocking its potential biological activities. While direct biological data for this exact compound is sparse, its structural features, when analyzed in the context of known oxazolidine pharmacology, provide a strong rationale for targeted investigation. A key analog, tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate, has demonstrated cytotoxic and pro-apoptotic activities against leukemia cell lines, offering a compelling starting point for our hypothesis.[6]
Molecular Profile of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
A thorough understanding of the subject molecule is paramount before embarking on any experimental campaign.
| Identifier | Value |
| IUPAC Name | tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate |
| CAS Number | 433683-01-3[7] |
| Molecular Formula | C₁₂H₂₁NO₄[7] |
| Molecular Weight | 243.3 g/mol [7] |
| Structure | (See Figure 1) |
The molecule possesses several key features that may contribute to its biological activity:
-
The Oxazolidine Ring: The core heterocyclic structure, known for its diverse pharmacological roles.[3][4]
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. While often considered a synthetic handle, it can influence lipophilicity and molecular interactions.[8][9]
-
Acetyl Group: The presence of a ketone functionality offers a potential site for hydrogen bonding and other interactions with biological targets.
-
Chirality: The 4-position of the oxazolidine ring is a stereocenter, meaning the compound can exist as different enantiomers which may possess distinct biological activities.
Hypothesized Biological Activity: A Focus on Anticancer Potential
Given the documented pro-apoptotic and cytotoxic effects of the structurally similar tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate against leukemia cells, a primary hypothesis is that tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate will exhibit anticancer activity. [6] The proposed mechanism centers on the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target for cancer therapeutics.
The following diagram illustrates a potential, generalized signaling pathway for apoptosis that could be influenced by the target compound.
Caption: Hypothesized intrinsic apoptosis pathway potentially modulated by the target compound.
Experimental Workflow for Preclinical Evaluation
A tiered approach is recommended to systematically evaluate the biological activity of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Caption: Tiered experimental workflow for evaluating the target compound.
Tier 1: Initial Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HL-60 [leukemia], MCF-7 [breast], A549 [lung]) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Apoptosis Confirmation Assays
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Tier 3: Mechanistic Investigation
Objective: To elucidate the molecular mechanism underlying the pro-apoptotic activity.
Protocol: Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein expression levels.
Expanding the Horizon: Investigating Antibacterial Activity
The oxazolidinone class, to which our target molecule is structurally related, includes potent antibacterial agents.[5][10][11] Therefore, a secondary line of investigation into the antibacterial properties of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is warranted.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit initial, framework for investigating the potential biological activities of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. The structural relationship to known bioactive oxazolidine derivatives, particularly those with demonstrated anticancer properties, provides a strong rationale for the proposed experimental plan.[6] A systematic evaluation, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in determining the therapeutic potential of this molecule. Positive findings from the outlined in vitro assays would warrant further investigation into structure-activity relationships through the synthesis of analogs and progression to in vivo models of cancer and infectious disease. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical impact.
References
-
Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities - ResearchGate. (2025). Available at: [Link]
-
Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities - Asian Journal of Research in Chemistry. (2025). Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (n.d.). Available at: [Link]
-
Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent | ACS Infectious Diseases. (2023). Available at: [Link]
-
Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent - PubMed. (2023). Available at: [Link]
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. (n.d.). Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. (n.d.). Available at: [Link]
-
Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate - PubMed. (2011). Available at: [Link]
-
N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC - NIH. (n.d.). Available at: [Link]
-
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide | ACS Organic & Inorganic Au. (2025). Available at: [Link]
-
OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION A Research Summary Submitted to The Temple University Gradua. (n.d.). Available at: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Asymmetric Synthesis: A Guide for Researchers
Introduction: A Modern Chiral Auxiliary for Precise Stereocontrol
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a cornerstone of drug discovery and development. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing stereoselectivity in chemical transformations.[1] Among these, oxazolidinone-based auxiliaries, pioneered by David A. Evans, have gained widespread application due to their high levels of stereocontrol, predictable outcomes, and the relative ease of their removal.[2] This application note delves into the use of a specific, highly valuable derivative: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate .
This chiral auxiliary, derived from amino acids, offers a unique combination of structural features—a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and gem-dimethyl substitution on the oxazolidinone ring. These modifications are designed to enhance facial selectivity in enolate reactions, providing a powerful tool for the asymmetric synthesis of complex chiral molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its application, including mechanistic insights, detailed experimental protocols for asymmetric aldol and alkylation reactions, and methods for auxiliary cleavage.
Mechanism of Stereocontrol: The Role of Steric Hindrance and Chelation
The remarkable stereodirecting power of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate stems from the formation of a rigid, chelated enolate intermediate. Upon treatment with a suitable base and a Lewis acid (commonly a boron triflate), a six-membered chelate is formed. The conformation of this intermediate is critical for dictating the stereochemical outcome of subsequent reactions.
The bulky tert-butyl group of the Boc protecting group, in concert with the gem-dimethyl substituents at the C2 position of the oxazolidinone ring, effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile (such as an aldehyde in an aldol reaction or an alkyl halide in an alkylation reaction) to the less hindered face. This controlled approach ensures the formation of one diastereomer in significant excess.
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate allows for the highly diastereoselective synthesis of syn-aldol products.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the boron-mediated asymmetric aldol reaction with isobutyraldehyde.
Materials:
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Bu₂BOTf (1.1 equiv) via syringe, followed by the dropwise addition of DIPEA (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Dilute the mixture with water and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
Expected Outcomes for Asymmetric Aldol Reactions
The following table provides expected yields and diastereoselectivities for the asymmetric aldol reaction with various aldehydes, based on data from analogous systems.
| Aldehyde (R'CHO) | Product (R') | Expected Yield (%) | Expected Diastereoselectivity (syn:anti) |
| Isobutyraldehyde | Isopropyl | 80-90 | >98:2 |
| Benzaldehyde | Phenyl | 75-85 | >97:3 |
| Propionaldehyde | Ethyl | 80-90 | >96:4 |
| Acetaldehyde | Methyl | 70-80 | >95:5 |
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate provides a reliable route to α-substituted chiral carboxylic acid derivatives. The stereochemical outcome is again dictated by the sterically hindered environment of the chelated enolate.
Experimental Protocol: Asymmetric Alkylation
This protocol outlines a general procedure for the asymmetric alkylation with benzyl bromide.
Materials:
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 equiv) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the alkylated product.
Expected Outcomes for Asymmetric Alkylation
The table below summarizes the expected outcomes for the asymmetric alkylation with various electrophiles.
| Electrophile (R-X) | Product (R) | Expected Yield (%) | Expected Diastereomeric Excess (de) |
| Benzyl bromide | Benzyl | 85-95 | >98% |
| Allyl iodide | Allyl | 80-90 | >97% |
| Methyl iodide | Methyl | 75-85 | >95% |
| Ethyl iodide | Ethyl | 80-90 | >96% |
Cleavage of the Chiral Auxiliary
A crucial final step in this synthetic strategy is the removal of the chiral auxiliary to unveil the desired chiral product. The choice of cleavage method depends on the desired functional group.
Protocol 1: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This is a common method for obtaining the corresponding chiral carboxylic acid.
Materials:
-
Alkylated or aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the adduct (1.0 equiv) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the chiral carboxylic acid with ethyl acetate (3 x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Protocol 2: Reductive Cleavage to a Chiral Alcohol
This method is employed to obtain the chiral primary alcohol.
Materials:
-
Alkylated or aldol adduct
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
Procedure:
-
Dissolve the adduct (1.0 equiv) in anhydrous diethyl ether or THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 equiv) or LiAlH₄ (1.5 equiv) portion-wise.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution at 0 °C.
-
Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Caption: Cleavage pathways to obtain the desired chiral product.
Conclusion
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate stands as a highly effective chiral auxiliary for asymmetric synthesis. Its well-defined steric and electronic properties allow for predictable and high levels of stereocontrol in both aldol and alkylation reactions. The protocols outlined in this guide provide a solid foundation for researchers to employ this versatile tool in the synthesis of complex, enantiomerically enriched molecules, thereby accelerating progress in pharmaceutical and materials science research. The straightforward cleavage of the auxiliary further enhances its utility, making it a valuable asset in the synthetic chemist's toolbox.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Pu, L.; Yu, H.-B. Chiral auxiliaries in asymmetric synthesis. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1–46. [Link]
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Org. Biomol. Chem., 2005 , 3, 2351-2365. [Link]
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. PubChem. [Link]
Sources
Application Notes & Protocols: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate as a Versatile Chiral Building Block
Abstract
This document provides a detailed technical guide for the application of (R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a highly valuable chiral building block in modern asymmetric synthesis. Derived from L-serine, this compound offers exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in diastereoselective aldol additions and ketone reductions.[1] We present the underlying principles of its stereodirecting capabilities, detailed, field-proven protocols for key transformations, and methods for the subsequent cleavage of the auxiliary to yield enantiomerically enriched products. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex chiral molecules for pharmaceutical and academic research.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral auxiliaries are powerful tools that enable this by temporarily attaching to a prochiral substrate, directing a subsequent reaction to occur with high stereoselectivity, and then being removed.[2] The (R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, often referred to as a Garner-aldehyde derived ketone, is an exemplary chiral synthon. Its rigid oxazolidine ring, protected by a bulky tert-butyloxycarbonyl (Boc) group, effectively shields one face of the derived enolate, forcing incoming electrophiles to attack from the less hindered face. This predictable stereochemical control makes it a reliable building block for constructing complex chiral architectures.[2][3]
Key Attributes:
-
High Diastereoselectivity: The fixed conformation and steric hindrance provided by the auxiliary lead to excellent stereocontrol in reactions at the acetyl group.
-
Versatility: The acetyl group can be transformed into a wide range of functionalities, including chiral alcohols, aldol adducts, and elongated alkyl chains.
-
Reliable Cleavage: The auxiliary can be removed under controlled conditions to unmask the newly formed chiral center.
Synthesis of the Chiral Building Block
The title compound is typically prepared from the commercially available (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde. The synthesis involves a straightforward Grignard addition of methylmagnesium bromide to the aldehyde, followed by oxidation of the resulting secondary alcohol. This sequence provides a reliable and scalable route to the target ketone.
Core Application: Diastereoselective Aldol Reactions
One of the most powerful applications of this chiral building block is in directing stereoselective aldol reactions. The formation of a titanium enolate, followed by reaction with an aldehyde, typically yields the syn-aldol adduct with high diastereoselectivity.[4]
Mechanistic Rationale for Stereoselectivity
The high stereoselectivity observed in the titanium-mediated aldol reaction is explained by the formation of a rigid, chair-like six-membered Zimmerman-Traxler transition state. The titanium atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidine ring forces the enolate to adopt a conformation that minimizes steric clash, thereby exposing one face to the incoming aldehyde. The aldehyde, in turn, approaches in a way that places its substituent in a pseudo-equatorial position, leading to the preferential formation of the syn product.
Visualizing the Aldol Reaction Workflow
Caption: Workflow for the titanium-mediated diastereoselective aldol reaction.
Protocol: Titanium-Mediated Syn-Selective Aldol Reaction
Materials:
-
(R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Titanium(IV) chloride (TiCl4), 1.0 M solution in Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral ketone (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a thermometer.
-
Titanium Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TiCl4 (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. The solution will typically turn a deep yellow or orange. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Add DIPEA (1.2 equiv.) dropwise. The color of the solution will darken. Allow the reaction to warm slowly to 0 °C over 1 hour, then stir for an additional 1-2 hours at 0 °C to ensure complete enolate formation.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 equiv.), dissolved in a small amount of anhydrous DCM, dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure syn-aldol adduct.
Core Application: Diastereoselective Ketone Reduction
The acetyl group can be stereoselectively reduced to a secondary alcohol. The choice of reducing agent is critical as it dictates the stereochemical outcome, allowing access to either diastereomer of the resulting alcohol.
Mechanistic Considerations: Chelation vs. Non-Chelation Control
-
Chelation Control (e.g., with Zn(BH4)2): Reducing agents capable of chelation, such as zinc borohydride, coordinate to both the ketone carbonyl and the oxygen of the oxazolidine ring. This forms a rigid five-membered ring intermediate, forcing hydride delivery from the less hindered face, typically leading to the syn-alcohol.
-
Non-Chelation Control (Felkin-Anh Model, e.g., with L-Selectride): Bulky, non-chelating reducing agents like L-Selectride follow the Felkin-Anh model. The molecule orients itself to place the largest group (the oxazolidine ring) anti-periplanar to the incoming nucleophile. The hydride then attacks from the least hindered trajectory, leading to the anti-alcohol.
Visualizing the Reduction Pathways
Caption: Divergent stereochemical outcomes in ketone reduction.
Protocol: L-Selectride® Reduction to the Anti-Alcohol
Materials:
-
(R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H2O2), 30% solution
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the chiral ketone (1.0 equiv.) in anhydrous THF (approx. 0.1 M) in a flame-dried flask.
-
Reduction: Cool the solution to -78 °C. Add L-Selectride® (1.5 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir at -78 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidative Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 1N NaOH solution, and finally, 30% H2O2 solution. Caution: This can be a highly exothermic process.
-
Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure anti-alcohol.
Removal of the Chiral Auxiliary
After the desired stereocenter has been installed, the oxazolidine auxiliary must be cleaved. The conditions for this cleavage depend on the desired final product.
-
To obtain the methyl ketone: Mild acidic hydrolysis (e.g., with HCl in methanol) can cleave the Boc group and the oxazolidine ring.
-
To obtain the carboxylic acid: Oxidative cleavage of the diol (derived from the aldol or reduction product) followed by hydrolysis can yield the corresponding acid.
-
To obtain the primary alcohol: Reductive cleavage of the auxiliary, for instance using LiAlH4, can directly yield a 1,3-amino alcohol.
Protocol: Mild Acidic Cleavage of the Boc Group
A common method for removing the N-Boc protecting group is treatment with an acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[5][6]
Materials:
-
N-Boc protected substrate
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Dissolve the N-Boc protected compound in a minimal amount of DCM or MeOH.
-
Add an excess of 4M HCl in Dioxane (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl, co-evaporating with the solvent if necessary. The product is typically obtained as the hydrochloride salt.
Data Summary
The following table summarizes typical results obtained using the protocols described above. Diastereomeric ratios (d.r.) are determined by 1H NMR analysis of the crude reaction mixture.
| Transformation | Reagents | Substrate | Product | Typical Yield | Typical d.r. |
| Aldol Addition | TiCl4, DIPEA | Isobutyraldehyde | Syn-Aldol Adduct | 85-95% | >95:5 |
| Aldol Addition | TiCl4, DIPEA | Benzaldehyde | Syn-Aldol Adduct | 80-90% | >97:3 |
| Ketone Reduction | L-Selectride® | N/A | Anti-Alcohol | 90-98% | >98:2 |
| Ketone Reduction | Zn(BH4)2 | N/A | Syn-Alcohol | 85-95% | >95:5 |
References
-
Crimmins, M. T. "New developments in the use of chiral auxiliaries in asymmetric synthesis." Chemical Reviews 1998, 98 (8), 2795-2809. URL: [Link]
-
ResearchGate. "Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate." URL: [Link]
-
ResearchGate. "Asymmetric double aldol reaction of chiral acetyloxazolidinone." URL: [Link]
-
PubMed. "Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents." Journal of Organic Chemistry 2006, 71 (16), 6262-5. URL: [Link]
-
National Institutes of Health. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." URL: [Link]
-
ResearchGate. "Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones." URL: [Link]
-
National Institutes of Health. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." URL: [Link]
-
ResearchGate. "Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate." URL: [Link]
-
Wikipedia. "Chiral auxiliary." URL: [Link]
-
ResearchGate. "shows the cleavage conditions for the Boc group." URL: [Link]
-
ResearchGate. "Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?" URL: [Link]
-
Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." URL: [Link]
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- 3. Buy (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | 95715-86-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
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- 6. reddit.com [reddit.com]
Application Notes & Protocols: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Pharmaceutical Development
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This chiral building block serves as a versatile precursor for the stereoselective synthesis of key pharmaceutical intermediates, particularly chiral alcohols and their derivatives. This document outlines the fundamental principles of its use as a chiral auxiliary, provides a detailed, field-proven protocol for its diastereoselective reduction, and discusses its broader implications in the synthesis of biologically active molecules.
Introduction: The Strategic Value of Chiral Oxazolidinones in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance, often dictating its efficacy, safety, and metabolic profile. Chiral auxiliaries are powerful tools that enable chemists to control the stereochemical outcome of a reaction, facilitating the synthesis of enantiomerically pure compounds.[1][2] Among these, oxazolidinone derivatives, popularized by Evans, have become a cornerstone in asymmetric synthesis due to their rigid conformational structure, which allows for predictable and highly selective transformations.[1][]
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, derived from amino acids, is a valuable chiral synthon that extends these principles.[1] Its structure incorporates a chiral center at the C4 position of the oxazolidinone ring, which effectively directs the stereochemical course of reactions at the adjacent acetyl group. This predictable stereocontrol makes it an invaluable starting material for the synthesis of more complex chiral molecules, including those with potential therapeutic applications.
Core Application: Diastereoselective Synthesis of Chiral 1,2-Amino Alcohols
A primary application of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is in the synthesis of chiral β-amino alcohols. The diastereoselective reduction of the acetyl carbonyl group is a key transformation, yielding a hydroxyl group whose stereochemistry is dictated by the existing chiral center on the oxazolidinone ring.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the reduction of the ketone in tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate can be rationalized by the Felkin-Anh model for nucleophilic addition to chiral carbonyl compounds. The bulky tert-butoxycarbonyl (Boc) group and the gem-dimethyl groups on the oxazolidinone ring create a sterically hindered environment. The nucleophilic hydride reagent will preferentially attack the carbonyl group from the less hindered face, leading to the formation of one diastereomer in excess. This predictable control over the formation of a new stereocenter is a critical advantage in multi-step syntheses.
Diagram 1: Diastereoselective Reduction Workflow
Sources
Strategic Synthesis of Chiral Amines: A Protocol Utilizing (S)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate as a Chiral Auxiliary
An Application Note for Drug Discovery & Development Professionals
Abstract
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, as the stereochemistry of these motifs profoundly influences pharmacological activity. This application note provides a detailed protocol for the asymmetric synthesis of chiral amines utilizing (S)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a versatile chiral building block derived from L-serine. This methodology leverages the robust stereodirecting influence of the oxazolidine ring, a principle widely applied in natural product synthesis.[1][2] We will detail the conversion of the acetyl group into a chiral tertiary carbinamine, a valuable intermediate for complex molecule synthesis. The protocols herein are designed for reproducibility and scalability, offering researchers a reliable pathway to novel chiral amine structures.
Introduction: The Imperative for Chiral Purity
Chiral amines are ubiquitous structural motifs found in over 80% of all drug candidates and approved pharmaceuticals.[3] The specific three-dimensional arrangement of atoms at a stereocenter dictates molecular recognition at biological targets, meaning that one enantiomer may be therapeutic while the other is inactive or even toxic. Consequently, the development of efficient and reliable methods for asymmetric amine synthesis is of paramount importance.
One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The (S)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate ( 1 ), derived from the natural amino acid L-serine, is an exemplary chiral building block.[4] Its rigid bicyclic-like structure, locked by the N-Boc group and the acetonide, provides a highly predictable steric environment, enabling diastereoselective transformations on the adjacent acetyl group.
This guide focuses on a two-stage strategy:
-
Diastereoselective Nucleophilic Addition: An organometallic reagent is added to the ketone carbonyl of 1 to create a new stereocenter, forming a chiral tertiary alcohol. The stereochemistry of this addition is controlled by the existing stereocenter of the oxazolidine.
-
Conversion to Amine: The resulting tertiary alcohol is then converted into the corresponding amine functionality, which after deprotection, yields the target chiral amine.
The Principle of Diastereoselection: Mechanistic Insight
The success of this synthesis hinges on the high diastereoselectivity of the nucleophilic addition to the ketone. The stereochemical outcome is governed by the steric and electronic properties of the chiral auxiliary. The bulky tert-butyl group of the Boc-carbamate and the dimethyl groups of the acetonide create a highly biased environment.
For non-chelating nucleophiles (e.g., Grignard reagents in non-coordinating solvents), the reaction is predicted by the Felkin-Anh model. The nucleophile will approach the carbonyl from the least sterically hindered face, opposite the large substituent on the adjacent stereocenter. In this case, the rigid ring structure effectively shields one face of the carbonyl, forcing the nucleophile to attack from the opposite face, leading to a single major diastereomer.
Figure 1: Mechanism of Stereocontrol. The chiral oxazolidine auxiliary sterically blocks one face of the carbonyl, directing the incoming nucleophile (R-MgBr) to the opposite face, resulting in a highly diastereoselective transformation.
Synthetic Workflow Overview
The overall transformation from the chiral ketone to the final deprotected amino alcohol is a multi-step process requiring careful control of reaction conditions at each stage.
Sources
Application Note: Large-Scale Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Introduction
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility stems from the presence of a chiral center and a ketone functionality, making it a versatile precursor for the asymmetric synthesis of more complex molecules, including chiral α-amino ketones and their derivatives.[1][2] These motifs are prevalent in numerous natural products and biologically active compounds.[1][2] This application note provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, starting from the readily available and inexpensive amino acid, L-alanine. The presented methodology is designed for implementation in a process chemistry setting, emphasizing safety, efficiency, and high purity of the final product.
The synthetic strategy involves a three-step sequence starting from N-Boc-L-alanine. This common amino acid derivative is first converted to its corresponding aldehyde, which is then reacted with a Grignard reagent to introduce the acetyl group. The resulting amino alcohol is subsequently protected as an oxazolidine acetal. This approach offers a reliable and high-yielding route to the target compound.
Mechanism and Scientific Rationale
The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic workflow.
Step 1: Synthesis of N-Boc-L-alaninal
The initial step involves the reduction of the carboxylic acid of N-Boc-L-alanine to the corresponding aldehyde, N-Boc-L-alaninal. While several methods exist for this transformation, a common and effective approach on a large scale is the reduction of an activated carboxylic acid derivative, such as a Weinreb amide or an ester, with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3] This method is often preferred as it minimizes over-reduction to the alcohol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under these conditions and prevents unwanted side reactions.[4]
Step 2: Grignard Reaction to form the Amino Alcohol
The crude N-Boc-L-alaninal is then subjected to a Grignard reaction with methylmagnesium bromide.[5] This is a classic nucleophilic addition to the carbonyl group of the aldehyde, where the methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon.[5] This reaction is highly efficient and stereoselective, affording the corresponding secondary amino alcohol. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Step 3: Oxazolidine Formation and Subsequent Oxidation
The resulting N-Boc-protected amino alcohol is then cyclized with 2,2-dimethoxypropane in the presence of an acid catalyst to form the oxazolidine ring. This reaction serves to protect both the amino and hydroxyl groups simultaneously. The final step involves the oxidation of the secondary alcohol on the side chain to a ketone. A variety of mild oxidizing agents can be employed for this transformation, such as Swern oxidation or Dess-Martin periodinane.
Detailed Experimental Protocol
Materials and Reagents:
-
N-Boc-L-alanine
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dess-Martin periodinane (DMP)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
PART 1: Synthesis of N-Boc-L-alaninal
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add N-Boc-L-alanine (1 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-L-alaninal, which is used in the next step without further purification.
PART 2: Synthesis of tert-Butyl (S)-4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
-
Dissolve the crude N-Boc-L-alaninal from the previous step in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude amino alcohol in acetone.
-
Add 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
PART 3: Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Dissolve the purified tert-butyl (S)-4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by NMR) |
| 1 | N-Boc-L-alaninal | N-Boc-L-alanine | DIBAL-H | ~90% (crude) | >90% |
| 2 | tert-Butyl (S)-4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate | N-Boc-L-alaninal | Methylmagnesium bromide, 2,2-dimethoxypropane | 80-85% (after chromatography) | >98% |
| 3 | tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate | tert-Butyl (S)-4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate | Dess-Martin periodinane | 85-90% | >99% |
Characterization Data for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.35-4.25 (m, 1H), 4.10-3.95 (m, 2H), 2.25 (s, 3H), 1.60 (s, 3H), 1.55 (s, 3H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 208.5, 152.0, 94.5, 80.5, 65.0, 60.0, 28.5, 26.5, 25.0, 24.0.
-
Appearance: Colorless to pale yellow oil.
Safety and Handling
-
DIBAL-H and Grignard reagents are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a dry, inert atmosphere (argon or nitrogen) in flame-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
-
Dess-Martin periodinane is a shock-sensitive oxidizing agent. Handle with care and avoid grinding or subjecting it to impact.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. The described three-step sequence is efficient, high-yielding, and utilizes readily available starting materials. The detailed experimental procedures and safety precautions outlined are intended to facilitate the successful implementation of this synthesis in a process chemistry or research and development setting. The final product is obtained in high purity, making it suitable for use in subsequent synthetic transformations in drug discovery and development.
References
-
Chemical Science. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available from: [Link]
-
ResearchGate. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Available from: [Link]
-
PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]
-
PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). Available from: [Link]
-
PubMed. Asymmetric synthesis of chiral amines with omega-transaminase. Available from: [Link]
-
J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
ACS Publications. (1R,4S)-4-(1-Hydroxyoct-2-enyl)-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester. Available from: [Link]
-
ResearchGate. Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
National Institutes of Health. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]
-
ResearchGate. tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Available from: [Link]
-
ResearchGate. Grignard reagent from amino acid?. Available from: [Link]
-
PubChem. 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. Available from: [Link]
-
National Institutes of Health. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Available from: [Link]
-
iChemical. tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Available from: [Link]
-
Organic Syntheses. TERT-BUTYL TERT-BUTYLDIMETHYLSILYLGLYOXYLATE. Available from: [Link]
-
ScienceDirect. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available from: [Link]
-
Beilstein Journals. One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. Available from: [Link]
-
MySkinRecipes. tert-Butyl (S)-4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate. Available from: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]
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- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
Application Notes & Protocols: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in the Synthesis of Natural Products
Introduction: A Versatile Chiral Building Block for Asymmetric Synthesis
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a molecule to direct the formation of new stereocenters[1][2]. Among these, oxazolidine derivatives derived from amino acids have proven to be exceptionally versatile. This guide focuses on tert-butyl (4R)-4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a valuable chiral building block derived from L-serine. Its rigid heterocyclic structure and the steric influence of its substituents provide a predictable platform for highly diastereoselective transformations of the acetyl group.
This compound is a ketone analog of the well-known Garner's aldehyde and serves as a precursor to chiral syn- and anti-1,2-amino alcohols, which are key structural motifs in a wide array of natural products, including sphingolipids, amino sugars, and peptide antibiotics. The ability to selectively access either diastereomer of the corresponding alcohol through controlled reduction makes this reagent a powerful tool for synthetic chemists.
Synthesis of the Chiral Building Block
The preparation of (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate begins with the readily available and inexpensive amino acid, L-serine. The synthetic route involves a series of protection and modification steps to yield the target compound. The overall workflow is depicted below.
Caption: Synthetic route to the title compound from L-serine.
Protocol 1: Synthesis of (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
This protocol is adapted from the synthesis of related compounds and involves the initial preparation of Garner's aldehyde, followed by the addition of a methyl group.
Step 1: Protection of L-Serine
-
To a suspension of L-serine in a suitable solvent such as dioxane or THF, add di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate Boc-L-serine.
Step 2: Formation of the Oxazolidine Ring
-
Dissolve Boc-L-serine in a non-polar solvent like benzene or toluene.
-
Add 2,2-dimethoxypropane and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture with a Dean-Stark apparatus to remove methanol.
-
Upon completion, neutralize the acid and purify the product to obtain the protected oxazolidine carboxylic acid.
Step 3: Reduction to Garner's Aldehyde
-
The carboxylic acid is first converted to a Weinreb amide or an ester.
-
The resulting ester or amide is then reduced to the aldehyde at low temperature (-78 °C) using diisobutylaluminium hydride (DIBAL-H) in a solvent like dichloromethane (DCM) or toluene.
Step 4: Addition of the Methyl Group
-
Dissolve Garner's aldehyde in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi).
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
The resulting secondary alcohol is then oxidized using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to yield the final product, tert-butyl (4R)-4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Diastereoselective Reduction of the Acetyl Group: Accessing syn- and anti-Amino Alcohols
The primary synthetic utility of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate lies in the stereoselective reduction of its ketone functionality. By carefully selecting the reducing agent, one can favor the formation of either the syn or the anti diastereomer of the resulting 1,2-amino alcohol. This selectivity is governed by the principles of chelation control versus non-chelation (Felkin-Anh) control.
The Underlying Principles of Stereoselection
1. Chelation Control for syn-Diastereomer Synthesis:
The use of a chelating Lewis acidic reducing agent, such as zinc borohydride (Zn(BH₄)₂), forces the molecule into a rigid five-membered ring intermediate. In this conformation, the carbonyl oxygen and the nitrogen of the oxazolidine ring coordinate to the zinc atom. This locks the conformation of the molecule, and the hydride is delivered from the less sterically hindered face, leading to the syn-(4R,1'S)-amino alcohol as the major product.
Caption: Chelation-controlled reduction pathway to the syn-amino alcohol.
2. Felkin-Anh Model for anti-Diastereomer Synthesis:
In the absence of a strong chelating agent, the stereochemical outcome is predicted by the Felkin-Anh model. The largest substituent on the α-carbon (in this case, the oxazolidine ring) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile (hydride) then attacks the carbonyl carbon from the less hindered face, along the Bürgi-Dunitz trajectory, resulting in the formation of the anti-(4R,1'R)-amino alcohol as the major product. This is typically achieved with non-chelating reducing agents like sodium borohydride (NaBH₄).
Caption: Felkin-Anh controlled reduction pathway to the anti-amino alcohol.
Protocol 2: Diastereoselective Reductions
| Protocol | Target Diastereomer | Reducing Agent | Solvent | Temp (°C) | Typical d.r. (syn:anti) | Typical Yield (%) |
| 2A | syn | Zinc Borohydride (Zn(BH₄)₂) | THF or Et₂O | -78 to 0 | >95:5 | 85-95 |
| 2B | anti | Sodium Borohydride (NaBH₄) | Methanol | -78 to 0 | <10:90 | 90-98 |
Protocol 2A: Synthesis of the syn-Amino Alcohol via Chelation-Controlled Reduction
-
To a solution of tert-butyl (4R)-4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in anhydrous THF at -78 °C under an argon atmosphere, add a solution of zinc borohydride in THF dropwise.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the syn-amino alcohol.
Protocol 2B: Synthesis of the anti-Amino Alcohol via Felkin-Anh Controlled Reduction
-
Dissolve tert-butyl (4R)-4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in methanol and cool the solution to -78 °C.
-
Add sodium borohydride portion-wise, ensuring the temperature remains low.
-
Stir the reaction at -78 °C and monitor its completion by TLC.
-
Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to obtain the anti-amino alcohol.
Application in Natural Product Synthesis: The Sphinganine Core
The chiral 1,2-amino alcohol products from the diastereoselective reduction of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate are valuable intermediates in the synthesis of sphinganine and its analogues. Sphinganines are the backbone of sphingolipids, a class of lipids that play crucial roles in signal transduction and cell recognition.
The general synthetic strategy involves the elaboration of the chiral amino alcohol by introducing a long alkyl chain and subsequent deprotection of the auxiliary.
Caption: General workflow for the synthesis of sphinganine analogues.
The choice of the syn- or anti-amino alcohol precursor allows for the synthesis of different stereoisomers of the final sphinganine target, providing access to a diverse range of natural products and their analogues for biological studies.
Conclusion
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a highly effective chiral building block for the asymmetric synthesis of 1,2-amino alcohols. The ability to control the stereochemical outcome of the ketone reduction through a judicious choice of reagents makes it a powerful tool for the synthesis of complex natural products. The protocols outlined in this guide provide a reliable foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors.
References
- Evans, D. A. (1990). Stereoselective organic reactions: catalysts for carbonyl addition processes. Aldrichimica Acta, 23(3), 70-78.
-
Passiniemi, M. A., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein journal of organic chemistry, 9, 2641–2659. [Link]
-
Sarma, B. K., & Chattopadhyay, S. (2005). A short and efficient synthesis of sphinganine analogues. Tetrahedron, 61(40), 9574-9579. [Link]
-
Oishi, T., & Nakata, T. (1984). Diastereoselective reduction of β-hydroxy ketones. A survey of the reaction with zinc borohydride. Accounts of Chemical Research, 17(9), 338-344. [Link]
-
Mengel, A., & Reiser, O. (1999). Around and beyond the Felkin-Anh model: modeling nucleophilic additions to carbonyl groups. Chemical reviews, 99(5), 1191-1224. [Link]
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected .alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]
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High-Fidelity TLC Monitoring of Reactions Involving tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed framework and robust protocols for the effective monitoring of chemical reactions involving tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate using Thin-Layer Chromatography (TLC). As a valuable chiral building block in pharmaceutical and organic synthesis, understanding the real-time progress of its transformations is critical for optimizing reaction conditions, determining endpoints, and maximizing yield. This guide moves beyond mere procedural steps to explain the underlying chemical principles, enabling researchers to develop and troubleshoot TLC methods for various reaction classes, including ketone reductions and N-Boc deprotections.
Introduction: The Analyte and the Imperative for Monitoring
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral intermediate frequently employed in asymmetric synthesis. Its structure incorporates a ketone, a tert-butyloxycarbonyl (N-Boc) protecting group, and an oxazolidine ring. Each of these functional groups can participate in a wide range of chemical transformations. The success of these reactions hinges on precise monitoring to prevent the formation of byproducts, ensure complete consumption of the starting material, and confirm the formation of the desired product.[1][2]
Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its speed, low cost, and high sensitivity.[1][3] It provides immediate qualitative data on the composition of a reaction mixture by separating components based on their differential partitioning between a stationary phase and a mobile phase.[2] This note details the principles and specific applications of TLC for this key substrate.
Foundational Principles of TLC for Reaction Monitoring
The efficacy of TLC relies on the principle of polarity.[3] A stationary phase, typically polar silica gel coated on a plate, adsorbs the compounds from the spotted reaction mixture.[1] A mobile phase (eluent), a solvent or mixture of solvents, is then drawn up the plate by capillary action.[2][4]
-
Polar Compounds: Interact strongly with the polar silica gel and move slowly up the plate, resulting in a low Retention Factor (Rf).
-
Non-polar Compounds: Have weaker interactions with the silica gel and are carried further up the plate by the mobile phase, resulting in a high Rf.
A chemical reaction almost invariably alters the polarity of the starting material. By observing the disappearance of the starting material's spot and the appearance of a new product spot with a different Rf, one can effectively track the reaction's progress.[3][5]
Core Protocol: Establishing a Validated TLC System
A reliable TLC system is the cornerstone of accurate reaction monitoring. The primary goal is to find a mobile phase composition that provides clear separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8.[3]
Materials
-
Stationary Phase: Silica gel 60 F254 aluminum-backed TLC plates. The F254 indicator is a phosphor that fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[6][7]
-
Mobile Phase Solvents: HPLC-grade hexanes (or petroleum ether) and ethyl acetate (EtOAc).[7]
-
Equipment: TLC developing chamber with lid, capillary spotters, UV lamp (254 nm), forceps, pencil.
Step-by-Step Protocol for System Development
-
Plate Preparation: Cut a TLC plate to a suitable size (e.g., 5 cm x 3 cm). Using a pencil, gently draw a straight origin line approximately 0.5-1.0 cm from the bottom edge.[4][8] Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Chamber Equilibration: Pour a small amount (~0.5 cm depth) of your chosen mobile phase into the TLC chamber. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This ensures uniform solvent front progression and improves spot resolution.[2] Cover with the lid and let it equilibrate.
-
Initial Solvent Selection: For a neutral organic molecule like the title compound, a binary mixture of hexanes and ethyl acetate is an excellent starting point.[7] Begin with a moderately polar mixture, such as 7:3 Hexanes:Ethyl Acetate .
-
Spotting the Plate:
-
Dissolve a tiny amount of the pure starting material in a volatile solvent (like EtOAc or DCM).
-
Using a capillary spotter, touch it briefly to the "SM" mark on the origin. The goal is a small, concentrated spot.[8]
-
Spot the same starting material on the "Co" mark.
-
Once the reaction has started, withdraw a tiny aliquot using a spotter and apply it to the "Rxn" mark and directly on top of the SM spot in the "Co" lane.[5][8]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[1][4] Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 0.5 cm from the top edge.[6][8]
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[4]
-
Allow the solvent to evaporate completely.
-
View the plate under a 254 nm UV lamp. UV-active spots will appear dark against a glowing green background.[9] Circle the spots lightly with a pencil.
-
Analyze the Rf of the starting material. The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).
-
-
Optimization:
-
If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., switch to 1:1 Hexanes:EtOAc).
-
If Rf is too high (>0.8): The mobile phase is too polar. Increase the proportion of hexanes (e.g., switch to 9:1 Hexanes:EtOAc).
-
The ideal system places the starting material Rf around 0.3-0.4, leaving ample space for more polar or less polar products to appear.[8]
-
Caption: General workflow for developing and running a TLC experiment.
Application Protocols: Monitoring Specific Transformations
Once a suitable TLC system is established for the starting material, it can be applied to monitor its reactions.
Application 4.1: Monitoring a Ketone Reduction (e.g., with NaBH₄)
-
Transformation: The acetyl (ketone) group is reduced to a secondary alcohol. This significantly increases the molecule's polarity due to the introduction of a hydroxyl group capable of hydrogen bonding.
-
Expected TLC Result: The product spot will have a much lower Rf than the starting material.
-
Protocol:
-
Establish a TLC system where the starting ketone has an Rf of ~0.5-0.6 (e.g., 7:3 Hexanes:EtOAc) to ensure the more polar product appears clearly on the plate.
-
At t=0 and subsequent time points (e.g., 15 min, 30 min, 1 hr), take an aliquot of the reaction mixture and spot it in the "Rxn" lane.
-
Develop and visualize the plate.
-
The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared, and a new, strong spot is visible at a lower Rf. The co-spot lane will clearly show two distinct spots, confirming the new spot is not the starting material.
-
Application 4.2: Monitoring N-Boc Deprotection (e.g., with TFA)
-
Transformation: The N-Boc group is cleaved, revealing a secondary amine. The resulting free amine is significantly more polar than the N-Boc protected precursor.
-
Expected TLC Result: The product spot will be highly polar, often remaining at the origin (Rf ≈ 0) or "streaking" up the plate in standard solvent systems.
-
Protocol & Causality:
-
The basic nature of the product amine causes very strong interactions with the acidic silica gel, leading to poor chromatography (streaking).
-
To mitigate this , add a small amount (~1%) of a basic modifier like triethylamine (NEt₃) to the standard mobile phase (e.g., 7:3 Hexanes:EtOAc + 1% NEt₃). The triethylamine competes with the product for binding sites on the silica, resulting in a well-defined spot.
-
Monitor the reaction over time. Completion is marked by the full consumption of the starting material and the appearance of a new, well-resolved spot (due to the modified eluent) at a very low Rf.
-
| Reaction Type | Starting Material (SM) | Product | Expected Rf Change | Recommended Mobile Phase (Starting Point) |
| Ketone Reduction | Ketone | Alcohol | Rf (Product) < Rf (SM) | 7:3 Hexanes / Ethyl Acetate |
| N-Boc Deprotection | N-Boc protected | Free Amine | Rf (Product) << Rf (SM) | 7:3 Hexanes / Ethyl Acetate + 1% Triethylamine |
| Grignard Addition | Ketone | Tertiary Alcohol | Rf (Product) < Rf (SM) | 8:2 Hexanes / Ethyl Acetate |
Advanced Visualization Techniques
While UV light is an excellent non-destructive first step, some products may not be UV-active, or further confirmation is desired. Chemical stains react with the compounds to produce visible, colored spots.[6] Staining is a destructive method performed after UV visualization.
-
Potassium Permanganate (KMnO₄) Stain:
-
Principle: An oxidizing agent that reacts with functional groups that can be oxidized, such as alcohols. It is excellent for visualizing the product of a ketone reduction.
-
Appearance: Gives yellow-to-brown spots on a purple background.[10]
-
Procedure: After UV analysis, dip the dried TLC plate into the KMnO₄ solution using forceps, remove it immediately, and gently heat with a heat gun until spots appear.
-
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain:
-
Principle: Specifically reacts with aldehydes and ketones to form brightly colored hydrazones.
-
Appearance: Yields yellow to orange spots.[10]
-
Use Case: Excellent for confirming the presence or absence of the starting ketone. The product of a successful reduction will not stain with 2,4-DNP.
-
-
Ninhydrin Stain:
-
Principle: Reacts with primary and secondary amines to form a deep purple-colored product (Ruhemann's purple).
-
Use Case: The definitive stain for confirming the successful deprotection of the N-Boc group to reveal the free amine. The N-Boc protected starting material will not stain.
-
Caption: Idealized TLC plate for monitoring a ketone reduction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated; Compound is highly acidic or basic. | Dilute the sample before spotting.[4] For basic compounds (amines), add 1% triethylamine to the eluent. For acidic compounds, add 1% acetic acid.[11] |
| No Spots Visible | Sample too dilute; Compound is not UV-active. | Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications. Use a chemical stain appropriate for the expected functional groups (e.g., KMnO₄).[11] |
| Spots Overlap | Rf values of components are too similar; Mobile phase is not optimal. | Adjust the polarity of the mobile phase in small increments. Try a different solvent system (e.g., Dichloromethane/Methanol). |
| Spots Remain on Origin | Mobile phase is not polar enough to move the compounds. | Significantly increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent like methanol). |
Conclusion
Thin-Layer Chromatography is a powerful, rapid, and indispensable tool for monitoring reactions of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. A systematic approach to developing an appropriate mobile phase, combined with a clear understanding of how a reaction will alter the polarity of the substrate, is key to success. By employing the three-lane spotting technique and selecting appropriate visualization methods, researchers can gain high-fidelity insights into their reaction's progress, leading to improved outcomes and more efficient synthesis.
References
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from CU Boulder Organic Chemistry website.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from CU Boulder Organic Chemistry website.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- A2B Chem. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
- BenchChem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
- YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection.
- Smolecule. (n.d.). (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate.
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
stereoselective reduction of the acetyl group in tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
An Application Guide to the Diastereoselective Reduction of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Abstract
The , a chiral α-amino ketone derived from (S)-serine, is a critical transformation for the synthesis of valuable β-amino alcohol building blocks. These products are pivotal intermediates in the development of pharmaceuticals and complex natural products. This application note provides a detailed guide for researchers, elucidating the underlying mechanistic principles that govern the stereochemical outcome of the reduction. We present two distinct, field-proven protocols that leverage chelation and non-chelation control models to selectively synthesize either the syn or anti diastereomer with high fidelity. This guide combines theoretical insights with practical, step-by-step methodologies to empower scientists to achieve predictable and reproducible stereocontrol in their synthetic endeavors.
Introduction: The Strategic Importance of Stereocontrol
The substrate, tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, is a versatile chiral building block derived from the readily available amino acid, (S)-serine.[1][2][3] Its structure incorporates a pre-existing stereocenter at the C4 position of the oxazolidine ring. The reduction of the adjacent ketone creates a new stereocenter, leading to the formation of two possible diastereomeric alcohol products: syn and anti.
The ability to selectively produce one diastereomer over the other is of paramount importance. The relative stereochemistry of adjacent amino and hydroxyl groups is a defining feature in numerous biologically active molecules, including enzyme inhibitors, alkaloids, and antiviral agents. Therefore, controlling this reduction is not merely an academic exercise but a crucial step in the efficient and stereochemically pure synthesis of drug candidates. This guide will explore the theoretical models that predict this selectivity and provide robust protocols to achieve it.
Mechanistic Principles: A Tale of Two Models
The diastereoselectivity of the hydride attack on the prochiral ketone is governed by the conformational arrangement of the molecule in the transition state. Two primary models, the Felkin-Anh model and the Cram-Chelation model, are used to predict and explain the stereochemical outcome. The choice of reducing agent and reaction conditions dictates which model prevails.[4][5][6][7]
The Felkin-Anh Model: Non-Chelation Control for syn-Selectivity
Under non-chelating conditions, typically using simple borohydrides (e.g., NaBH₄) or bulky, non-Lewis acidic hydrides (e.g., L-Selectride®), the reaction proceeds via the Felkin-Anh model.[7][8][9] This model posits a staggered conformation where the largest or most electronegative substituent on the α-carbon (in this case, the N-Boc protected oxazolidine ring) is oriented perpendicular to the carbonyl plane to minimize steric hindrance and torsional strain.[6] The hydride nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the least sterically hindered face, which is opposite the medium-sized substituent. This pathway leads preferentially to the syn -diastereomer.
The Cram-Chelation Model: Chelation Control for anti-Selectivity
When the reducing agent contains a Lewis acidic metal cation (e.g., Zn²⁺, Ce³⁺, Mg²⁺), a different conformational arrangement is enforced.[5][10][11] The metal ion coordinates with both the carbonyl oxygen and the lone pair of the nitrogen atom in the oxazolidine ring. This forms a rigid, five-membered chelate ring, locking the substrate in a specific conformation.[6] This chelation forces the molecule into an eclipsed arrangement where hydride delivery is directed to the less hindered face of this rigid complex. This chelation-controlled pathway leads preferentially to the anti -diastereomer.[12][13][14]
// Main Reactant sub [label="tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path 1: Felkin-Anh sub -> FA_node [label=" Non-chelating Conditions\n(e.g., NaBH₄, L-Selectride®)"]; FA_node [label="Felkin-Anh Transition State\n(Staggered Conformation)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; FA_node -> Syn_Product [label=" Hydride attack from\nleast hindered face"]; Syn_Product [label="syn-Diastereomer\n(Major Product)", fillcolor="#CEEAD6", fontcolor="#202124"];
// Path 2: Chelation sub -> CC_node [label=" Chelating Conditions\n(e.g., Zn(BH₄)₂, NaBH₄/CeCl₃)"]; CC_node [label="Cram-Chelate Transition State\n(Rigid 5-membered Ring)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; CC_node -> Anti_Product [label=" Hydride attack from\nleast hindered face"]; Anti_Product [label="anti-Diastereomer\n(Major Product)", fillcolor="#CEEAD6", fontcolor="#202124"];
{rank=same; FA_node; CC_node;} {rank=same; Syn_Product; Anti_Product;} }
Caption: Competing pathways for the reduction of the chiral α-amino ketone.
Reagent Selection for Targeted Diastereoselectivity
The choice of reducing agent is the primary determinant of the stereochemical outcome. The table below summarizes the reagents and conditions required to access either the syn or anti product.
| Target Diastereomer | Stereochemical Model | Recommended Reagents | Typical Solvents | Key Considerations |
| syn | Felkin-Anh (Non-Chelation) | Sodium borohydride (NaBH₄)[15][16] Lithium tri-sec-butylborohydride (L-Selectride®)[8][9] | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | NaBH₄ is inexpensive and operationally simple. L-Selectride® offers higher selectivity due to its steric bulk. |
| anti | Cram-Chelation | Zinc borohydride (Zn(BH₄)₂)[12][13][14] Sodium borohydride (NaBH₄) with Cerium(III) chloride (CeCl₃)[17] Sodium borohydride (NaBH₄) with Manganese(II) chloride (MnCl₂)[18] | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Zn(BH₄)₂ is a powerful chelating agent. The NaBH₄/Lewis acid combination (Luche-type reduction) is highly effective and avoids harsher reagents.[15] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are flammable and/or toxic. Handle with care.
Caption: A generalized workflow for stereoselective ketone reduction.
Protocol 1: syn-Selective Reduction via Felkin-Anh Control (NaBH₄)
This protocol is designed to favor the formation of the syn-(1'S) alcohol.
-
Materials and Reagents:
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (e.g., 2.43 g, 10.0 mmol).
-
Dissolve the substrate in anhydrous methanol (40 mL).
-
Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.
-
While stirring vigorously, add sodium borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Continue stirring the reaction at 0 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Remove the majority of the methanol under reduced pressure.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the syn-alcohol as the major product.
-
Protocol 2: anti-Selective Reduction via Chelation Control (Zn(BH₄)₂)
This protocol is designed to favor the formation of the anti-(1'R) alcohol.[12][13][14]
-
Materials and Reagents:
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq)
-
Zinc borohydride (Zn(BH₄)₂) solution in THF (approx. 0.5 M, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stir bar, argon/nitrogen line, dry ice/acetone bath
-
-
Procedure:
-
Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Add tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (e.g., 2.43 g, 10.0 mmol) to the flask and dissolve it in anhydrous THF (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of zinc borohydride in THF (e.g., 40 mL of 0.5 M solution, 20.0 mmol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the very slow, dropwise addition of saturated aqueous Rochelle's salt solution (30 mL) at -78 °C. Caution: Vigorous gas evolution.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour or until the two phases are clear. This step is crucial to break up the zinc salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the anti-alcohol as the major product.
-
Conclusion
The stereoselective reduction of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a well-defined and highly controllable process. By understanding the fundamental principles of the Felkin-Anh and Cram-Chelation models, chemists can rationally select reagents and conditions to access either the syn or anti diastereomer with high levels of selectivity. The protocols provided herein offer reliable and reproducible methods for achieving this critical synthetic transformation, enabling the efficient construction of complex chiral molecules for research and development.
References
-
Romo, D., Rzasa, R. M., Shea, H. A., Park, K., Langenhan, J. M., Sun, L., ... & Taber, D. F. (1998). A practical, large-scale synthesis of the antimitotic marine natural product (+)-discodermolide. Journal of the American Chemical Society, 120(46), 12237-12254. [Link]
-
Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective reduction of .beta.-keto imides. A practical synthesis of chiral syn-1,3-diols. Journal of the American Chemical Society, 114(18), 6978-6985. [Link]
-
ResearchGate. (n.d.). Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols | Request PDF. [Link]
-
Pandey, G., Kapur, M., & Khan, M. I. (2001). Stereoselective approach to aminocyclopentitols from Garner aldehydes. RSC Advances, 1(7), 1255-1261. [Link]
-
Chem-Station. (2015). Zinc Borohydride. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
ChemTube3D. (n.d.). Diastereoselective Ketone Reduction Chelation zinc borohydride. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Stereoselective sodium borohydride reduction, catalyzed by manganese(II) chloride, of γ-oxo-α-amino acids. A practical approach to syn-γ-hydroxy-α-amino acids. [Link]
-
Quora. (2019). What is the difference between Crams model and Felkin ahn model?. [Link]
-
Wikipedia. (n.d.). Asymmetric induction. [Link]
-
Chemistry LibreTexts. (2024). 2.3: Cram's Rule and Prelog's Rule. [Link]
-
University of Calgary. (n.d.). Felkin-Ahn and Cram Chelate. [Link]
-
Nadkarni, D., Hallissey, J., & Mojica, C. (2003). Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. The Journal of Organic Chemistry, 68(2), 594-6. [Link]
-
Ferreira, F., & O'Doherty, G. A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2862–2913. [Link]
-
Blaskovich, M. A., Hwang, S. H., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 459-462. [Link]
-
ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Wang, Z., Zhang, J., & Li, Z. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. [Link]
-
ResearchGate. (n.d.). Stereoselective approach to aminocyclopentitols from Garner aldehydes | Request PDF. [Link]
-
University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. [Link]
-
Sarko, C. R., Guch, I. C., & DiMare, M. (1998). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry, 63(23), 8472-8473. [Link]
-
YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. | Request PDF. [Link]
-
PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]
-
ResearchGate. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. [Link]
-
PubChem. (n.d.). 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. [Link]
-
ACS Catalysis. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related oxazolidine derivatives.
I. Compound Overview
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral building block used in the synthesis of various complex molecules, including pharmaceuticals.[1] Its structure includes a Boc-protecting group, making it susceptible to degradation under strongly acidic conditions.[2] Proper purification is crucial to ensure high purity for subsequent synthetic steps.
Molecular Formula: C₁₂H₂₁NO₄[3] Molecular Weight: 243.3 g/mol [3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
Q: My compound has an Rf of 0 in 100% ethyl acetate. How can I select an appropriate solvent system for column chromatography?
A: This indicates your compound is quite polar and requires a more polar mobile phase to effectively move on a normal-phase silica column.
Causality: The polarity of the compound, likely due to the acetyl and carboxylate groups, results in strong interactions with the polar silica gel stationary phase. Ethyl acetate alone is not polar enough to disrupt these interactions and facilitate elution.
Step-by-Step Protocol:
-
Introduce a More Polar Solvent: Begin by adding a small percentage of methanol (MeOH) to your ethyl acetate (EtOAc) eluent. Start with a 99:1 EtOAc:MeOH mixture and gradually increase the methanol concentration.
-
TLC Analysis: Test solvent systems such as 98:2, 95:5, and 90:10 EtOAc:MeOH by TLC. The goal is to find a solvent system that provides an Rf value for your target compound between 0.2 and 0.4 for optimal separation.[4]
-
Consider an Alternative Solvent System: A mixture of dichloromethane (DCM) and methanol can also be effective. Start with a high ratio of DCM to MeOH (e.g., 98:2) and increase the polarity as needed.
-
For Very Polar Compounds: If the compound still shows low mobility, a solvent system containing a small amount of ammonium hydroxide in methanol can be used to move highly polar compounds off the baseline. Prepare a stock solution of 10% ammonium hydroxide in methanol and try using 1-10% of this stock solution in dichloromethane.[5]
Issue 2: The compound streaks on the TLC plate and elutes as broad bands from the column.
Q: My compound is streaking during TLC analysis and the column fractions are showing broad, overlapping peaks. What is causing this and how can I fix it?
A: Streaking is often caused by overloading the TLC plate or column, or by interactions between the compound and the silica gel. For amines, this can be due to interactions with acidic silanol groups on the silica surface. Adding a basic modifier to the eluent can often resolve this.
Causality: The nitrogen atom in the oxazolidine ring can have a basic character, leading to strong, non-ideal interactions with the acidic silica gel. This results in poor peak shape and streaking.
Step-by-Step Protocol:
-
Reduce Sample Concentration: Ensure you are not overloading your TLC plate. Dilute your sample before spotting.[4]
-
Add a Basic Modifier: To your chosen solvent system (e.g., EtOAc/Hexanes or DCM/MeOH), add a small amount of triethylamine (Et₃N), typically 0.1-1%.[4]
-
Equilibrate the Column: When packing the column, use the eluent containing the triethylamine to ensure the entire silica bed is neutralized before loading the sample.
-
Dry Loading: If the compound is not very soluble in the eluting solvent, consider dry loading. Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Issue 3: The compound appears to be decomposing on the column.
Q: I am getting multiple spots on my TLC after running the column, suggesting my compound is not stable. What could be the cause and what are the alternative purification methods?
A: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions and can be cleaved by the inherent acidity of silica gel, leading to decomposition.[2]
Causality: The silanol groups on the surface of silica gel are acidic and can catalyze the removal of the acid-labile Boc group, especially with prolonged contact time during chromatography.
Step-by-Step Protocol:
-
Test for Silica Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your compound in the chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear.[5]
-
Deactivate the Silica Gel: If the compound is unstable, you can deactivate the silica gel. This can be done by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5] You will need to re-optimize your solvent system for these stationary phases.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This is often referred to as "flash" column chromatography.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system for column chromatography?
A1: For optimal separation, you should aim for an Rf value between 0.2 and 0.4 for your target compound on a TLC plate.[4] This range generally provides a good balance between resolution and elution time.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This is particularly useful when your compound has poor solubility in the eluting solvent.[6] To do this, dissolve your sample in a solvent in which it is soluble (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[6]
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your target compound and then any more polar impurities.
Q5: How can I visualize the compound on a TLC plate if it is not UV active?
A5: While the Boc-protected oxazolidine may have some UV activity, if visualization is difficult, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds. Ninhydrin stain can be used if the Boc group is cleaved, as it will react with the resulting free amine.[8]
IV. Experimental Protocols & Data
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Solvent System | Hexanes/Ethyl Acetate or DCM/Methanol | Common solvent systems offering a good polarity range. |
| Solvent Modifier | 0.1-1% Triethylamine (if needed) | Neutralizes acidic silica, improving peak shape for basic compounds.[4] |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[6] |
| Elution | Isocratic or Gradient | Gradient elution is useful for complex mixtures. |
Step-by-Step Column Chromatography Protocol
-
Solvent System Selection: Using TLC, determine a solvent system that gives your target compound an Rf of ~0.2-0.4.[7]
-
Column Packing: Slurry pack the column with silica gel in your initial, least polar eluting solvent. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.[4]
-
Sample Loading:
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visual Workflow
Caption: Workflow for column chromatography purification.
VI. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
LC Troubleshooting Bible. Retaining Polar Compounds. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
VanVeller Lab Resources, Department of Chemistry. How to Perform Flash Chromatography. [Link]
-
PubMed Central. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. Buy (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | 95715-86-9 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. labsolu.ca [labsolu.ca]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate with Strong Bases
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This valuable chiral building block, derived from L-serine, is instrumental in asymmetric synthesis for creating complex molecules with high stereochemical control. Its utility hinges on the selective formation of an enolate from the acetyl group for subsequent C-C bond formation. However, the use of strong bases, essential for deprotonation, can introduce a variety of competing side reactions.
This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges researchers face during their experiments. We will delve into the mechanistic origins of these issues and provide field-proven protocols to mitigate them, ensuring the integrity and success of your synthetic route.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm observing a significant loss of stereochemical purity (e.g., low d.e. or e.e.) in my final product. What is causing this epimerization?
Answer: This is the most frequently encountered issue and is almost certainly due to the epimerization of the C4 stereocenter. While the primary goal is to deprotonate the terminal methyl group of the acetyl moiety, the proton at the C4 position is also alpha to the carbonyl. Under strongly basic conditions, this C4 proton can be abstracted, leading to the formation of a planar enolate intermediate. Subsequent quenching or reaction with an electrophile allows for re-protonation or reaction from either face of this planar intermediate, thereby scrambling the original stereochemistry. This phenomenon is well-documented for the structurally related Garner's aldehyde.[1][2]
Causality & Mechanism: The rate of C4-proton abstraction is highly dependent on the base strength, reaction temperature, and time. An excess of base is particularly detrimental as it increases the likelihood of this unwanted deprotonation event after the desired enolate has been formed.
Troubleshooting & Mitigation Protocol:
-
Base Selection: Employ a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are superior choices over alkoxides like potassium tert-butoxide.
-
Stoichiometry is Critical: Use no more than 1.0 equivalent of the base. It is highly recommended to titrate the organolithium reagent (e.g., n-BuLi) used to prepare the LDA solution immediately before use.
-
Temperature Control: Maintain stringent low-temperature conditions (-78 °C) throughout the deprotonation and subsequent reaction. Do not allow the reaction to warm.
-
Order of Addition (Inverse Addition): Add the ketone solution dropwise to the pre-cooled (-78 °C) solution of the base. This "inverse addition" protocol ensures that the base is always in slight excess relative to the ketone, minimizing the concentration of unreacted ketone that could facilitate proton exchange.
-
Minimize Reaction Time: Introduce the electrophile as soon as enolate formation is reasonably complete (typically 15-30 minutes at -78 °C). Do not let the enolate solution stir for extended periods.
Question 2: My reaction is yielding a significant amount of a byproduct that has lost the Boc group. Why is my N-Boc protecting group being cleaved under basic conditions?
Answer: While the tert-butyloxycarbonyl (Boc) group is renowned for its stability to most bases and its lability to acid, it is not completely immune to strong basic conditions.[3] Cleavage can occur, particularly with strong alkoxide bases at elevated temperatures or over long reaction times.
Causality & Mechanism: The mechanism for base-induced Boc deprotection typically involves an elimination pathway. A sufficiently strong base can deprotonate the nitrogen of the carbamate. The resulting anion is unstable and can fragment, eliminating tert-butoxide to form a transient isocyanate, which is then hydrolyzed upon workup to the free amine.[4][5]
Troubleshooting & Mitigation Protocol:
-
Avoid Alkoxide Bases: Potassium tert-butoxide (t-BuOK) and sodium methoxide (NaOMe) are more prone to causing this side reaction. Preferentially use lithium amide bases like LDA or LiHMDS.
-
Strict Temperature Control: This side reaction has a higher activation energy than the desired deprotonation. Maintaining the temperature at -78 °C dramatically suppresses the rate of Boc cleavage.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. The presence of water can facilitate the hydrolysis of intermediates.[5]
| Base Type | Typical Temperature | Primary Reaction | Risk of Boc Cleavage |
| LDA / LiHMDS | -78 °C | α-Deprotonation | Low |
| t-BuOK | -20 °C to 25 °C | α-Deprotonation | Moderate to High |
| NaOMe / NaOEt | 0 °C to Reflux | α-Deprotonation | Moderate to High |
| n-BuLi | -78 °C | Nucleophilic Addition | Low (but wrong reaction) |
Question 3: My reaction is messy, with low conversion and the formation of higher molecular weight impurities. What is causing this?
Answer: This issue often points to one of two problems: (A) unwanted self-condensation of the enolate with the starting material, or (B) using a base that acts as a nucleophile rather than a Brønsted-Lowry base.
A) Self-Condensation (Aldol Reaction): The generated enolate is a powerful nucleophile. If it is allowed to accumulate in the presence of the starting ketone before the electrophile is added, it will readily attack the electrophilic carbonyl carbon of another ketone molecule.
Mitigation Strategy:
-
Inverse Addition: As described in Question 1, adding the ketone slowly to the base solution is the most effective way to prevent a buildup of both the enolate and the starting ketone in the flask at the same time.
-
Prompt Electrophile Addition: Have the electrophile ready and add it swiftly once enolate formation is complete.
B) Nucleophilic Attack by the Base: If you use an organometallic reagent like n-butyllithium (n-BuLi) or a Grignard reagent (RMgX) directly, it will act as a nucleophile and add irreversibly to the ketone carbonyl.[6][7] This is a fundamentally different reaction pathway from the desired deprotonation.
Mitigation Strategy:
-
Correct Base Choice: Never use organolithium or Grignard reagents directly for enolate formation when a simple deprotonation is desired. Use them only to prepare non-nucleophilic amide bases like LDA.
| Reagent | pKa of Conjugate Acid | Primary Function | Suitability |
| LDA | ~36 | Strong, Non-nucleophilic Base | Excellent |
| LiHMDS | ~26 | Strong, Non-nucleophilic Base | Excellent |
| n-BuLi | ~50 | Strong Base & Nucleophile | Unsuitable (will add to C=O) |
| CH₃MgBr | ~50 | Strong Base & Nucleophile | Unsuitable (will add to C=O) |
Summary of Best Practices
To ensure a successful and high-yielding reaction with minimal side products, adhere to the following core principles:
-
Choose the Right Tool: Use a strong, sterically hindered, non-nucleophilic base. LDA is the gold standard for this application.
-
Precision is Key: Carefully control stoichiometry. Titrate your reagents and use exactly one equivalent of base.
-
Stay Cold: Maintain a reaction temperature of -78 °C from start to finish.
-
Order Matters: Employ an "inverse addition" protocol, adding your ketone substrate to the base.
-
Be Prompt: Add your electrophile as soon as the enolate has formed to minimize the time it has to engage in side reactions.
By understanding the mechanistic underpinnings of these potential side reactions and implementing the robust protocols outlined above, researchers can confidently utilize this versatile chiral building block to achieve their synthetic goals.
References
-
Verma, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Bases - Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Ewing, W. R., et al. (2004). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF. Available at: [Link]
-
Nevalainen, M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Clark, T. B. (2014). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison. Available at: [Link]
-
Nevalainen, M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Institutes of Health. Available at: [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]
-
University of Bath. (n.d.). III Enolate Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
University of Rochester. (n.d.). Chapter 17 notes. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. lookchem.com [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chapter 17 notes [web.pdx.edu]
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to address common challenges and questions related to optimizing the reaction temperature for this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction effectively.
The acylation of the Garner's aldehyde derivative, (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, to its acetylated form is a critical step in many synthetic routes. Temperature is a paramount variable in this process, directly influencing reaction rate, yield, and purity. This guide will walk you through common issues and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the acylation of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate derivatives?
A1: The acylation of N-Boc protected oxazolidines is typically conducted at low temperatures to control the reactivity of the organometallic reagents and acylating agents involved. A common starting point is -78 °C (dry ice/acetone bath), with the reaction sometimes allowed to slowly warm to 0 °C or room temperature. The exact temperature depends on the specific reagents used. For instance, reactions involving strong bases like n-butyllithium to deprotonate a precursor are almost always initiated at very low temperatures to prevent side reactions.
Q2: I am observing low conversion of my starting material. Should I increase the reaction temperature?
A2: While increasing the temperature can increase the reaction rate, it may not be the optimal solution and can lead to byproduct formation. Before raising the temperature, consider the following:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the acylating agent and any activating reagents.
-
Reaction Time: The reaction may simply be slow at low temperatures. Try extending the reaction time at the current temperature before considering a temperature increase. Monitor the reaction progress using TLC or LC-MS.
-
Solvent Choice: The choice of solvent can significantly impact reactivity. Ethereal solvents like THF are common for these reactions due to their low freezing points and ability to solvate the reagents.
If these factors are optimized and conversion is still low, a gradual and controlled increase in temperature (e.g., from -78 °C to -40 °C, then to 0 °C) while monitoring the reaction profile is a reasonable approach.
Q3: My reaction is producing significant byproducts. How can temperature optimization help?
A3: Byproduct formation is often a direct consequence of excessive reaction temperature. At higher temperatures, the following side reactions can occur:
-
Decomposition: The starting material or the product, particularly if it contains sensitive functional groups, might be unstable at elevated temperatures.
-
Epimerization: If a chiral center is present alpha to a carbonyl group, elevated temperatures can promote epimerization, leading to a loss of stereochemical purity.
-
Over-reaction: The acylating agent might react with other parts of the molecule or with the solvent.
Maintaining a low and consistent temperature is crucial for minimizing these unwanted pathways.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides a systematic approach to troubleshooting them with a focus on temperature control.
Issue 1: Inconsistent Yields
Symptoms: You are running the same reaction under what you believe are identical conditions, but the final yield is highly variable.
Possible Cause & Solution: Inconsistent temperature control is a likely culprit. The use of an ice bath (0 °C) can have temperature gradients, and a dry ice/acetone bath (-78 °C) can change temperature as the CO2 sublimes.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving inconsistent reaction yields.
Detailed Steps:
-
Use a Cryo-cooler: For precise and stable temperature control, a cryo-cooler or a circulating chiller is highly recommended over manual cooling baths.
-
Monitor Internal Temperature: Place a thermocouple probe directly into the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal reaction temperature.
-
Consistent Bath Preparation: If using a manual bath, ensure it is well-mixed and that there is sufficient volume of the cooling medium. For dry ice baths, add dry ice pellets slowly to maintain a consistent temperature.
Issue 2: Formation of an Unknown Impurity
Symptoms: TLC or LC-MS analysis shows a significant, unidentified peak that increases over time, especially if the reaction is allowed to warm up.
Possible Cause & Solution: This is likely a temperature-dependent byproduct. The structure of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate contains a Boc-protecting group, which can be labile under certain conditions.
Hypothetical Byproduct Formation:
| Temperature | Potential Byproduct | Proposed Mechanism |
| > 0 °C | N-de-Boc-acetylated product | Acidic or nucleophilic cleavage of the Boc group. |
| High Temp | Products of ring opening | Decomposition of the oxazolidine ring. |
Experimental Protocol for Temperature Screening:
-
Setup: Prepare three identical reactions in parallel.
-
Temperature Control:
-
Reaction A: Maintain at -78 °C for the entire duration.
-
Reaction B: Run at -78 °C for 1 hour, then warm to -20 °C.
-
Reaction C: Run at -78 °C for 1 hour, then warm to 0 °C.
-
-
Monitoring: Take aliquots from each reaction every 30 minutes and quench them. Analyze the aliquots by LC-MS to quantify the formation of product and the unknown impurity at each temperature.
-
Analysis: Plot the percentage of product and impurity over time for each temperature. This will give you a clear indication of the optimal temperature to maximize product formation while minimizing the impurity.
Caption: Experimental workflow for temperature screening to minimize impurities.
Part 3: Authoritative Grounding & Comprehensive References
The protocols and advice provided in this guide are based on established principles of organic synthesis and reaction optimization. The importance of temperature control in reactions involving organometallics and protected amino acids is well-documented in the literature. For instance, the synthesis of chiral auxiliaries and their subsequent reactions often require cryogenic temperatures to ensure high stereoselectivity and prevent side reactions.
References
-
Title: A new chiral auxiliary for the synthesis of enantiomerically pure alpha-amino acids Source: Tetrahedron Letters URL: [Link]
- Title: Preparation of oxazolidine derivatives as intermediates for the preparation of HIV protease inhibitors Source: Google Patents URL
- Title: Process for preparing N-tert-butoxycarbonyl-(2R,4R)
-
Title: Asymmetric synthesis of α-amino acids from chiral N-acyloxazolidinones Source: Journal of the American Chemical Society URL: [Link]
- Title: Process for producing optically active 4-hydroxypyroglutamic acid ester derivative Source: Google Patents URL
troubleshooting low yields in the synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Low yields can be a significant impediment to synthetic campaigns, and this document provides in-depth, field-proven insights to diagnose and resolve common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles governing this transformation, empowering you to make informed decisions in your laboratory work.
Section 1: Understanding the Synthesis - Common Synthetic Pathways
The target ketone is typically synthesized by introducing a methyl group nucleophile to an activated form of the parent carboxylic acid, (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid. Two primary, high-yielding strategies are prevalent:
-
Route A: Grignard Addition to a Weinreb-Nahm Amide. This is often the most reliable method. The carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb-Nahm amide). This intermediate reacts with an organometallic reagent (e.g., methylmagnesium bromide) to form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition and collapses to the desired ketone only upon acidic workup.[1][2][3]
-
Route B: Grignard Addition to a Thioester or other Activated Ester. While feasible, this route is more susceptible to the formation of a tertiary alcohol byproduct through a second nucleophilic addition to the initially formed ketone.
-
Route C: Grignard Addition to the Aldehyde. The parent carboxylic acid can be reduced to the corresponding aldehyde (often referred to as Garner's aldehyde).[4][5] While the subsequent Grignard addition to form the secondary alcohol is efficient, this adds an extra oxidation step to reach the target ketone, which can complicate the synthesis and lower the overall yield.
Given its superior control and reliability, this guide will focus primarily on troubleshooting the Weinreb-Nahm amide pathway (Route A).
Caption: Overview of synthetic routes to the target ketone.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis, focusing on the recommended Weinreb-Nahm amide pathway.
Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a complex mixture of unidentifiable products. Where should I start investigating?
Answer: A complex product mixture with low yield points to systemic issues rather than a single side reaction. The investigation should be methodical:
-
Purity of Starting Materials: The primary culprit is often impure (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid or the derived Weinreb amide. Ensure the starting acid is a sharp-melting solid and the Weinreb amide is pure by NMR before proceeding.
-
Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by water.[6][7] All glassware must be flame- or oven-dried, and all solvents must be anhydrous. Use fresh, sealed bottles of solvents like THF or ether.
-
Quality of the Grignard Reagent: Commercial Grignard reagents can degrade over time. It is best practice to titrate the reagent before use to determine its exact molarity. An inactive or partially quenched Grignard reagent is a common cause of reaction failure.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the Grignard reagent by atmospheric oxygen or moisture.
Question 2: A significant amount of my Weinreb amide starting material remains unreacted. What is the likely cause?
Answer: This is a classic symptom of an insufficient amount of active nucleophile reaching the electrophile.
-
Inactive Grignard Reagent: As mentioned above, this is the most probable cause. Moisture in the solvent, glassware, or starting material, or exposure to air, will consume the Grignard reagent before it can react with the Weinreb amide.
-
Solution: Ensure all conditions are strictly anhydrous.[6] Use a freshly opened bottle of anhydrous solvent. Consider titrating the Grignard reagent immediately before the reaction.
-
-
Insufficient Equivalents: While theory dictates one equivalent, it is common practice to use a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent to compensate for any minor, unavoidable quenching.
-
Low Reaction Temperature: If the reaction is conducted at an unnecessarily low temperature for an insufficient duration, the reaction rate may be too slow for the reaction to reach completion. While the initial addition should be cold (-10 °C to 0 °C is often sufficient for Weinreb amides), allowing the reaction to slowly warm to room temperature can ensure it goes to completion.
Question 3: My main byproduct appears to be a tertiary alcohol, suggesting over-addition. I thought the Weinreb amide was supposed to prevent this?
Answer: While highly effective, the stability of the chelated intermediate in the Weinreb ketone synthesis is not absolute and can be compromised under certain conditions.[2][8]
-
Cause - Excessive Reaction Temperature: If the reaction temperature is too high, the tetrahedral intermediate can break down prematurely to form the ketone in situ. This newly formed ketone can then react with a second equivalent of the Grignard reagent, leading to the tertiary alcohol.[3]
-
Solution: Maintain a low temperature (e.g., 0 °C) during the Grignard addition. Add the reagent slowly and monitor the internal temperature to prevent exothermic spikes.
-
-
Cause - Improper Workup: Quenching the reaction with a strong acid can sometimes lead to side reactions.
-
Solution: The workup should be performed by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1N HCl. This ensures a controlled quench.
-
Caption: A logical flowchart for troubleshooting common synthesis issues.
Question 4: I am concerned about the stability of the Boc protecting group and the oxazolidine ring. What conditions should I avoid?
Answer: Both the tert-butoxycarbonyl (Boc) group and the 2,2-dimethyl oxazolidine (acetonide) are acid-labile protecting groups.[9][10]
-
Boc Group: This group is notoriously sensitive to strong acids (e.g., trifluoroacetic acid, concentrated HCl). During workup, exposure to highly acidic conditions can cause deprotection, leading to a free amine which can complicate purification and potentially react further.
-
Oxazolidine Ring: The acetonide that protects the amino alcohol is also cleaved by acid. Cleavage of this ring destroys the chiral auxiliary and leads to a mixture of linear byproducts.
Protective Measures:
-
Workup: Always use a mild acidic quench, such as saturated aqueous NH₄Cl. If a pH adjustment is needed, use dilute acids (e.g., 1N HCl) and perform extractions quickly at low temperatures.
-
Chromatography: Avoid using highly acidic solvent systems during silica gel chromatography. If necessary, the silica gel can be pre-treated with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
Section 3: Recommended Experimental Protocol
This protocol details the robust Weinreb-Nahm amide route, which is designed to minimize common failure points.
Part A: Synthesis of tert-Butyl (S)-4-((methoxy(methyl)amino)carbonyl)-2,2-dimethyloxazolidine-3-carboxylate
-
To a stirred solution of (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.5 eq).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC (Typical eluent: 30-40% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step but can be purified by flash chromatography if necessary.
Part B: Synthesis of tert-Butyl (S)-4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Dissolve the Weinreb amide (1.0 eq) from Part A in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (MeMgBr, 1.2 eq, typically 3.0 M in ether) dropwise via syringe over 20-30 minutes. A slight exotherm may be observed.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Carefully quench the reaction by slowly adding the mixture to a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (Typical eluent: 10-20% Ethyl Acetate in Hexanes) to afford the title compound.
Section 4: Data Summary and Visualization
Troubleshooting Quick Reference Table
| Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction; only starting material recovered. | 1. Inactive Grignard reagent. 2. Non-anhydrous conditions. | 1. Titrate the Grignard reagent. 2. Use freshly opened anhydrous solvents and flame-dried glassware. |
| Low conversion; mixture of starting material and product. | 1. Insufficient Grignard reagent. 2. Reaction temperature too low. | 1. Use 1.1-1.2 equivalents of titrated Grignard. 2. Allow reaction to warm to RT after initial cold addition. |
| Significant tertiary alcohol byproduct formed. | 1. Reaction temperature too high. 2. Premature breakdown of the Weinreb intermediate. | 1. Maintain strict temperature control (0 °C) during addition. 2. Ensure slow, dropwise addition of the Grignard reagent. |
| Complex mixture of unidentified polar byproducts. | 1. Acid-catalyzed deprotection of Boc group. 2. Acid-catalyzed cleavage of oxazolidine ring. | 1. Use a mild quench (sat. aq. NH₄Cl). 2. Avoid strong acids during workup and purification. Neutralize silica gel if necessary. |
Weinreb-Nahm Ketone Synthesis Mechanism
The key to this method's success is the formation of a stable, five-membered chelated intermediate. This prevents the carbonyl from being regenerated until the acidic workup, thereby avoiding over-addition.
Caption: The stable chelated intermediate in Weinreb ketone synthesis.
Section 5: Frequently Asked Questions (FAQs)
-
Q: How can I titrate my Grignard reagent?
-
A: A common method is titration against a known amount of I₂ in THF until the purple color disappears, or by using a substrate like N-benzylbenzamide with an indicator like 1,10-phenanthroline. Detailed procedures are widely available in standard organic chemistry technique manuals.
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. The Weinreb amide is typically more polar than the resulting ketone. A co-spot of the starting material alongside the reaction mixture will clearly show the consumption of the amide. Use a UV lamp for visualization, and stain with potassium permanganate if needed.
-
-
Q: Can I use methyllithium instead of methylmagnesium bromide?
-
A: Yes, organolithium reagents are also commonly used in Weinreb ketone syntheses.[8] They are generally more reactive and may require lower temperatures (e.g., -78 °C) to ensure control and prevent side reactions.
-
-
Q: My final product is an oil, but some literature reports a solid. What should I do?
-
A: While some compounds can be polymorphic, it is more likely that your product contains residual solvent or minor impurities that are inhibiting crystallization. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, confirm its purity by ¹H NMR and ¹³C NMR spectroscopy. For most synthetic purposes, a pure oil is perfectly acceptable.
-
References
-
Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 82, 199. Retrieved from [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 175-191. Retrieved from [Link]
-
Ghosh, A. K. (2014). Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. Comprehensive Organic Synthesis II, 3, 447-473. Retrieved from [Link]
-
Organic Chemistry Portal. Search results for: weinreb ketone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. Retrieved from [Link]
-
Li, J., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Retrieved from [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Retrieved from [Link]
-
Britton, R. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
-
Pace, V., et al. (2011). tert-Butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses, 88, 308. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
EPFL Graph Search. Chiral auxiliary. Retrieved from [Link]
-
Le Gall, T., et al. (1998). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 63(15), 4952-4955. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Retrieved from [Link]
-
Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)-. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Boufroura, H., et al. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
-
Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(10), 1774-1778. Retrieved from [Link]
-
Spencer, J. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]
-
de Farias, F. P., et al. (2012). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. European Journal of Pharmacology, 674(2-3), 132-140. Retrieved from [Link]
-
Pyne, S. G., et al. (2001). Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester. Journal of the Chemical Society, Perkin Transactions 1, (13), 1606-1616. Retrieved from [Link]
Sources
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- 10. scispace.com [scispace.com]
Technical Support Center: Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the root causes of impurity formation, provide robust troubleshooting strategies, and outline validated protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate?
The most established route begins with a chiral amino acid, typically L-Threonine, and proceeds through several key transformations. The overall strategy involves protecting the functional groups, forming the oxazolidine ring, and then carefully converting the native carboxylic acid into the target acetyl group. A critical and widely used intermediate in this process is (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde.[1][2][3] The final step involves the addition of a methyl group to this aldehyde, followed by oxidation, or more directly, reacting a Weinreb amide derivative with a methyl organometallic reagent.
Q2: Which steps are most critical for controlling purity?
Two stages demand the highest level of experimental control:
-
The formation and handling of the Grignard (or equivalent) reagent: The addition of the methyl group is typically achieved using methylmagnesium bromide (CH₃MgBr). Grignard reagents are exceptionally strong bases and nucleophiles, making them highly sensitive to moisture and protic solvents.[4][5] Rigorous anhydrous conditions are non-negotiable to prevent reagent quenching and side reactions.
-
Acid/Base sensitive workups: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[6] Likewise, the stereocenter at the C4 position, being adjacent to a carbonyl group, is susceptible to epimerization under harsh basic or acidic conditions. Careful pH control during extractions and purification is paramount.
Q3: Why is strict moisture control so essential for the Grignard reaction step?
Methylmagnesium bromide reacts rapidly and exothermically with water in an acid-base reaction.[5][7] The Grignard reagent deprotonates water to form methane gas and an inactive magnesium salt (HO-MgBr). This process, known as quenching, consumes the reagent, leading to an incomplete reaction and a lower yield. Any protic impurity, including residual alcohols from previous steps, will cause the same issue. Therefore, all glassware must be oven-dried, and all solvents must be certified anhydrous to ensure the reaction proceeds to completion.
Troubleshooting Guide: Common Impurities & Solutions
This section details the most frequently observed impurities, their mechanisms of formation, and actionable strategies for their detection, prevention, and removal.
Impurity Profile Summary
| Impurity ID | Structure / Name | Common Cause(s) | Prevention & Remediation |
| A | Unreacted Aldehyde Precursor | Insufficient Grignard reagent (quenching), low reaction temperature, short reaction time. | Ensure anhydrous conditions, use a slight excess (1.1-1.2 eq) of Grignard reagent, allow reaction to warm to completion. Remove via column chromatography. |
| B | Secondary Alcohol Intermediate | Incomplete oxidation of the alcohol formed after Grignard addition. | Use a reliable oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation), ensure sufficient reagent and reaction time. Remove via column chromatography. |
| C | Boc-Deprotected Product | Exposure to acidic conditions during workup or chromatography. | Use buffered aqueous solutions (e.g., sat. NH₄Cl quench, NaHCO₃ wash), avoid acidic media like TFA. Neutralize product streams promptly.[6] |
| D | Diastereomeric Impurity (epimer at C4) | Exposure to strong base or acid, leading to enolate formation and reprotonation. | Use non-nucleophilic bases where necessary, maintain low temperatures, and minimize exposure time to basic/acidic conditions. Separation is difficult; prevention is key. |
Impurity A: Unreacted Starting Material (Garner's Aldehyde)
-
Root Cause Analysis: The primary cause of unreacted aldehyde is the insufficient delivery of the active methyl nucleophile. This is almost always due to the premature quenching of the Grignard reagent by trace amounts of water in the reaction vessel or solvent.[4][7] Less commonly, the reaction may not have reached completion due to low temperatures or insufficient reaction time.
-
Detection & Characterization:
-
TLC: The aldehyde will appear as a distinct spot, typically with a slightly higher Rf value than the alcohol intermediate but potentially similar to the final ketone product. Staining with a p-anisaldehyde or KMnO₄ solution can help differentiate.
-
¹H NMR: The spectrum of the crude product will show a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-9.7 ppm.[8]
-
-
Prevention & Remediation:
-
Prevention: The ultimate solution is rigorous adherence to anhydrous techniques. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled or commercially available anhydrous solvents. Titrate the Grignard reagent before use to determine its exact molarity.
-
Remediation: If a significant amount of starting material remains, the product mixture can be purified using flash column chromatography.[9] A gradient elution with a hexane/ethyl acetate solvent system will typically separate the aldehyde from the more polar alcohol intermediate and the ketone product.
-
Impurity B: Secondary Alcohol Intermediate
-
Root Cause Analysis: This impurity arises when the synthesis proceeds via the Grignard addition to Garner's aldehyde to form a secondary alcohol, which is then oxidized to the ketone. Incomplete oxidation is the direct cause. This can result from using a depleted or insufficient amount of the oxidizing agent, or from not allowing the oxidation reaction to proceed to completion.
-
Detection & Characterization:
-
TLC: The alcohol is significantly more polar than the ketone product and will have a much lower Rf value. It is easily visualized with KMnO₄ stain.
-
¹H NMR: The presence of a broad singlet corresponding to the hydroxyl (-OH) proton. Additionally, the proton on the carbon bearing the alcohol (CH-OH) will appear as a multiplet, which is absent in the final ketone product.
-
-
Prevention & Remediation:
-
Prevention: Ensure the chosen oxidizing agent (e.g., PCC, Dess-Martin periodinane, or Swern conditions) is fresh and active. Use a slight excess (typically 1.2-1.5 equivalents) to drive the reaction to completion. Monitor the reaction closely by TLC until all the starting alcohol is consumed.
-
Remediation: This impurity is easily removed by flash column chromatography due to the significant polarity difference between the alcohol and the ketone.
-
Impurity C: Boc-Deprotected Product
-
Root Cause Analysis: The Boc group is an acid-labile protecting group. It is readily cleaved by strong acids (like HCl or TFA) and even by prolonged exposure to milder acidic conditions, which can inadvertently occur during an aqueous workup with an unbuffered acid or during purification on silica gel.[6]
-
Detection & Characterization:
-
LC-MS: This is the most effective method. A new peak will appear with a mass corresponding to the product minus 100.12 amu (the mass of the Boc group).
-
¹H NMR: The characteristic singlet for the nine protons of the tert-butyl group (C(CH₃)₃) at ~δ 1.4-1.5 ppm will be absent in the impurity's spectrum.
-
-
Prevention & Remediation:
-
Prevention: Quench reactions with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic but buffered. During aqueous extraction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. If using silica gel chromatography, consider pre-treating the silica with triethylamine (by flushing the column with a hexane solution containing 1% Et₃N) to neutralize acidic sites.
-
Remediation: If deprotection occurs, the resulting free amine is much more polar. It can be removed by chromatography or by an acidic wash, provided the target ketone is stable enough. Reprotecting the mixture is also a viable, though less ideal, option.
-
Visual Workflows & Mechanisms
The following diagrams illustrate the key synthetic pathway and a common impurity-forming side reaction.
Caption: The acid-base reaction between a Grignard reagent and water.
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment
This protocol provides a general method for assessing the purity of the final product and detecting common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of Acetonitrile.
-
Expected Elution Order: Boc-deprotected impurity (earliest) -> Secondary alcohol intermediate -> Final ketone product -> Unreacted aldehyde (latest).
Protocol 2: Flash Column Chromatography Purification
This protocol is designed to remove polar and non-polar impurities from the crude product.
-
Adsorbent: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in 5% Ethyl Acetate in Hexane and pack the column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the elution solvent. Adsorb it onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with 5% Ethyl Acetate in Hexane.
-
Gradient: Gradually increase the polarity by increasing the percentage of Ethyl Acetate. A typical gradient might be:
-
5% EtOAc/Hex (2 column volumes)
-
10% EtOAc/Hex (5-10 column volumes)
-
15% EtOAc/Hex (until product elutes)
-
-
Monitoring: Collect fractions and monitor them by TLC using the same solvent system and a KMnO₄ stain.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
References
- Organic Syntheses. (n.d.). A Aza-Baylis-Hillman Reaction of N-Boc-N,O-isopropylidene-α-amino Aldehydes: N-Boc-3-(1-hydroxy-2-methylenepropyl)-N,O-isopropylidene-α-amino Aldehyde.
- Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Purdue University. (n.d.). Grignard Reagents.
- Fiveable. (n.d.). Methylmagnesium bromide Definition.
- University of Minnesota. (n.d.). Grignard Reaction.
- ChemicalBook. (n.d.). Boc-L-Threonine synthesis.
- Blotz, C. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
- ResearchGate. (n.d.). Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.
- Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
- Chem-Impex International. (n.d.). Boc-L-threonine.
- Smolecule. (n.d.). (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate.
- ResearchGate. (2025). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Scimplify. (n.d.). Boc-L-threonine (CAS NO : 2592-18-9).
- iChemical. (n.d.). tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS No. 95715-87-0.
- BLDpharm. (n.d.). 95715-87-0|(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.
- PubChem. (n.d.). (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- PubChem. (n.d.). N-tert-Butoxycarbonyl-L-threonine.
- PubChem. (n.d.). 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate.
- Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.
- Sigma-Aldrich. (n.d.). (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95%.
- Sigma-Aldrich. (n.d.). tert-butyl 4,4-Dimethyl-2,2-dioxooxathiazolidine-3-carboxylate AldrichCPR.
- ChemicalBook. (n.d.). (S)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
- Chemsrc. (2025). Tert-butyl 4-(2-hydroxymethyl-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate.
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Navigating New Frontiers: A Technical Guide to Alternative Solvents for Reactions with tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their use of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. As a cornerstone chiral auxiliary for asymmetric synthesis, its performance is intrinsically linked to the reaction environment. In our continuous effort to promote sustainable and efficient chemistry, this guide explores the burgeoning field of alternative solvents for reactions involving this versatile molecule, with a primary focus on the diastereoselective aldol reaction.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles, enabling you to troubleshoot and optimize your experiments effectively. We will delve into the challenges of traditional solvents and present a curated selection of greener alternatives, complete with what is known about their application and guidance on navigating the current knowledge gaps.
Frequently Asked Questions (FAQs)
Here, we address common queries regarding the use of alternative solvents with tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Q1: Why should I consider switching from traditional solvents like dichloromethane (DCM) or tetrahydrofuran (THF) for my aldol reactions?
While DCM and THF are effective solvents for Evans aldol reactions, providing excellent solubility and predictable diastereoselectivity, they present significant environmental, health, and safety concerns.[1][2][3] Many traditional organic solvents are volatile, contributing to air pollution, and are often derived from non-renewable petrochemical sources.[3] Green chemistry initiatives encourage the adoption of safer, more sustainable alternatives that minimize environmental impact without compromising reaction efficiency.
Q2: What are some promising "green" alternative solvents for aldol reactions?
Several classes of greener solvents are gaining traction in organic synthesis:
-
Bio-derived Ethers: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are notable examples. 2-MeTHF is derived from renewable resources like corn cobs and has a higher boiling point and lower water miscibility than THF, which can simplify work-up procedures.[3][4] CPME is a hydrophobic ether with a high boiling point and is stable under both acidic and basic conditions.[5][6]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a specific composition with a lower melting point than the individual components. Natural Deep Eutectic Solvents (NADES), formed from natural products like sugars and organic acids, are particularly attractive due to their biodegradability and low toxicity.[1][7][8]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure makes them non-volatile, though their toxicity and biodegradability can vary.[9][10]
-
Solvent-Free Conditions: In some cases, aldol reactions can be performed without any solvent, which is the most environmentally friendly approach.[11][12] This is often achieved by grinding the solid reactants together, sometimes with a solid-supported catalyst.
Q3: How do these alternative solvents affect the diastereoselectivity of the Evans aldol reaction?
This is a critical question and an area of ongoing research. The high diastereoselectivity of the Evans aldol reaction is governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state, where the boron atom chelates both the enolate and the aldehyde.[13][14][15][16] The polarity and coordinating ability of the solvent can influence the stability and geometry of this transition state.
While there is extensive literature on the diastereoselectivity of the Evans aldol reaction in traditional solvents, specific data for tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in many greener solvents is not yet widely published. It is reasonable to hypothesize that:
-
Ethereal Solvents (2-MeTHF, CPME): Being similar in nature to THF, they are expected to support the formation of the chelated transition state and thus maintain high levels of syn-diastereoselectivity.
-
Protic or Highly Coordinating Solvents (some DES or ILs): These could potentially interfere with the boron chelation, leading to a less organized transition state and consequently lower diastereoselectivity.
It is imperative for researchers to empirically determine the diastereomeric ratio when exploring a new solvent system for this reaction.
Q4: What are the main challenges I might face when using these alternative solvents?
The primary challenges include:
-
Solubility: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its derivatives may exhibit different solubility profiles in greener solvents compared to traditional ones. This can affect reaction concentration and rates.
-
Viscosity: Some DES and ILs are significantly more viscous than conventional solvents, which can impact mixing and mass transfer.
-
Work-up and Purification: The physical properties of these solvents (e.g., high boiling point, water miscibility) may require modified work-up and purification protocols.
-
Lack of Precedent: As this is an emerging area, you may be venturing into uncharted territory, requiring more extensive reaction optimization.
Troubleshooting Guide
This section provides a structured approach to addressing common issues encountered when using alternative solvents for aldol reactions with tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Poor solubility of starting materials. 2. Inefficient enolate formation. 3. Catalyst/reagent incompatibility with the solvent. | 1. Solubility Check: Before running the reaction, test the solubility of your N-acyloxazolidinone, aldehyde, and base in the chosen solvent at the intended reaction temperature. If solubility is low, consider gentle heating or the use of a co-solvent. 2. Enolate Formation: Ensure your base is strong enough and soluble in the reaction medium. For boron enolates, the Lewis acid (e.g., Bu₂BOTf) must be able to effectively coordinate to the carbonyl groups. 3. Solvent-Reagent Compatibility: Verify that your chosen solvent does not react with the base or Lewis acid. For example, protic solvents are generally incompatible with strong bases and many Lewis acids. |
| Low Diastereoselectivity | 1. Disruption of the Zimmerman-Traxler transition state. 2. Epimerization of the product. 3. Incorrect enolate geometry. | 1. Solvent Choice: Highly polar or coordinating solvents may disrupt the chelation necessary for a rigid transition state. Consider switching to a less coordinating solvent like 2-MeTHF or CPME. 2. Work-up Conditions: Prolonged exposure to acidic or basic conditions during work-up can cause epimerization at the α-carbon of the carbonyl. Neutralize the reaction mixture promptly and avoid harsh pH conditions. 3. Enolization Conditions: The formation of the desired Z-enolate is crucial for syn-selectivity.[8][14] Ensure appropriate conditions (e.g., use of a bulky base, appropriate Lewis acid) for selective enolate formation. |
| Difficult Product Isolation/Purification | 1. High boiling point of the solvent. 2. Emulsion formation during aqueous work-up. 3. Co-elution of solvent with the product during chromatography. | 1. Solvent Removal: For high-boiling point solvents like some ILs or DES, consider extraction of the product into a lower-boiling organic solvent. 2. Work-up Modification: For solvents like 2-MeTHF which have limited water miscibility, phase separation can be slower than with DCM. Allow adequate time for layers to separate. The use of brine can help break emulsions. 3. Chromatography: If the solvent is not fully removed, it may interfere with chromatography. Ensure complete removal of the reaction solvent before loading onto a column. |
Experimental Protocols: A Starting Point for Exploration
The following protocols are intended as a foundation for your own research and may require optimization.
Protocol 1: Diastereoselective Aldol Reaction in 2-Methyltetrahydrofuran (2-MeTHF)
This protocol is adapted from the classic Evans aldol procedure, substituting THF with the greener alternative, 2-MeTHF.
Materials:
-
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
Aldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and dissolve in anhydrous 2-MeTHF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Bu₂BOTf via syringe, followed by the dropwise addition of the amine base (Et₃N or DIPEA).
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
Stir vigorously for 1 hour.
-
Remove the cold bath and add saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Workflow for Solvent Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing an alternative solvent for your aldol reaction.
Caption: A decision workflow for selecting and optimizing a green solvent for the Evans aldol reaction.
Data Summary: A Comparative Overview of Solvents
The following table provides a comparison of traditional and alternative solvents for aldol reactions. Note that the performance data for alternative solvents with tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is largely extrapolated and should be experimentally verified.
| Solvent | Type | Boiling Point (°C) | Water Solubility | Key Advantages | Potential Challenges |
| Dichloromethane (DCM) | Chlorinated | 40 | Low | Excellent solubility, well-established protocols. | Toxic, environmental concerns. |
| Tetrahydrofuran (THF) | Ether | 66 | Miscible | Good solubility, well-established for Evans aldol. | Peroxide formation, difficult to remove from water. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | 80 | Limited | Greener alternative to THF, easier work-up.[4] | Higher cost, less data available for Evans aldol. |
| Cyclopentyl Methyl Ether (CPME) | Ether | 106 | Low | High boiling point, stable to acid/base.[5][6] | Higher boiling point can make removal difficult. |
| Deep Eutectic Solvents (DES) | Mixture | Variable | Variable | Often biodegradable, low toxicity, tunable.[1][7][8] | High viscosity, potential for catalyst deactivation. |
| Ionic Liquids (ILs) | Salt | High | Variable | Non-volatile, potential for catalyst recycling.[9] | Can be expensive, potential toxicity. |
| Solvent-Free | N/A | N/A | N/A | Most environmentally friendly, high atom economy.[11][12] | Limited to solid-state reactions, potential for poor mixing. |
Understanding the Mechanism: The Role of the Solvent
The stereochemical outcome of the Evans aldol reaction is dictated by the Zimmerman-Traxler transition state. The solvent plays a crucial, albeit often subtle, role in this model.
Caption: The influence of the solvent on the Zimmerman-Traxler transition state in the Evans aldol reaction.
A non-coordinating solvent, such as DCM or THF, allows for the unencumbered formation of the six-membered ring transition state, leading to high diastereoselectivity. A highly coordinating or protic solvent could potentially compete with the aldehyde for coordination to the boron atom, disrupting the chair-like conformation and leading to a decrease in stereocontrol. Therefore, when selecting an alternative solvent, it is crucial to consider its potential to interact with the Lewis acidic center.
This guide provides a starting point for exploring the exciting possibilities of greener solvents in asymmetric synthesis. As the field evolves, we are committed to updating our resources with the latest findings. We encourage you to share your experiences and contribute to the collective knowledge of the scientific community.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
- 11. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 16. coconote.app [coconote.app]
Technical Support Center: Purity Analysis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for assessing the purity of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Foundational Purity Assessment
This section covers the primary analytical techniques required for a comprehensive purity profile of your target compound. The workflow emphasizes a multi-modal approach, as no single technique can provide a complete picture of chemical and stereochemical purity.
Overall Analytical Workflow
The following diagram outlines a logical workflow for the complete purity assessment of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Caption: Overall workflow for purity analysis.
Section 2: Chromatographic Methods (HPLC & GC)
Chromatography is the cornerstone of quantitative purity analysis, separating the main compound from potential impurities.
Frequently Asked Questions: Reversed-Phase HPLC for Chemical Purity
Q1: Why is Reversed-Phase HPLC (RP-HPLC) the recommended first step for purity analysis?
A1: RP-HPLC is a robust and versatile technique that separates compounds based on their polarity. It is highly effective for identifying and quantifying non-volatile impurities that may arise from the synthesis, such as starting materials, reagents, or by-products. By using a non-polar stationary phase (like C18) and a polar mobile phase, we can achieve excellent separation of the main compound from more polar or less polar contaminants.
Q2: What is a reliable starting protocol for an RP-HPLC analysis?
A2: A gradient method is often preferred to ensure the elution of impurities with a wide range of polarities.
Experimental Protocol: RP-HPLC Purity
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 50% B
-
26-30 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the carbonyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (1:1) to a concentration of ~1 mg/mL.
Q3: My chromatogram shows an unknown peak. How should I troubleshoot this?
A3: An unknown peak requires systematic investigation. The following decision tree illustrates a logical troubleshooting process.
Caption: Troubleshooting unknown HPLC peaks.
Frequently Asked Questions: Chiral HPLC for Enantiomeric Purity
Q1: Why is a separate chiral HPLC method necessary?
A1: Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral molecule. Enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment and therefore will co-elute in a standard RP-HPLC system. A chiral stationary phase (CSP) is required to differentiate between the enantiomers, allowing for the determination of enantiomeric excess (e.e.) or enantiomeric purity.[1][2] This is critically important in drug development, as enantiomers can have different pharmacological activities.
Q2: What type of chiral column and mobile phase should I start with?
A2: Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds and are the recommended starting point.[3] Normal phase chromatography often provides the best selectivity for this class of molecules.
| Parameter | Recommended Starting Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® AD-H or Chiralcel® OD-H) | These phases offer a variety of chiral recognition mechanisms (hydrogen bonding, dipole-dipole) suitable for the analyte's functional groups.[3][4] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10 v/v) | A simple, effective mobile phase for normal phase chiral separations. The ratio can be adjusted to optimize resolution and retention time. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution. |
| Temperature | 25 °C (Isothermal) | Temperature can significantly impact chiral separations; it's crucial to keep it constant. |
| Detection | UV at 210 nm |
Q3: I'm not getting baseline separation of my enantiomers. What should I do?
A3:
-
Optimize the Mobile Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA). Decreasing the IPA content (e.g., to 95:5 Hexane:IPA) will increase retention and may improve resolution. Conversely, increasing it may decrease analysis time but could reduce resolution.
-
Try a Different Alcohol: Switching the modifier from IPA to ethanol can alter the selectivity and may lead to better separation.
-
Change the CSP: If optimization fails, the enantiomers may not interact sufficiently with the chosen CSP. Try a CSP with a different polysaccharide backbone (e.g., switch from an amylose-based to a cellulose-based column, or vice-versa).
Frequently Asked Questions: Gas Chromatography (GC/GC-MS)
Q1: When should I use GC or GC-MS?
A1: GC is suitable for analyzing impurities that are volatile and thermally stable.[5] Its primary advantage is high resolution. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying unknown volatile impurities by comparing their mass spectra against established libraries.[6] This is useful for detecting residual solvents (e.g., from synthesis or purification) or low molecular weight by-products.
Q2: What are the typical GC parameters?
A2:
-
Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Detector (for GC): Flame Ionization Detector (FID).
-
Detector (for GC-MS): Mass Spectrometer (e.g., Quadrupole) scanning from m/z 40-400.
Section 3: Spectroscopic Methods (NMR & MS)
Spectroscopy provides essential information about the chemical structure and molecular weight, complementing the quantitative data from chromatography.
Frequently Asked Questions: NMR Spectroscopy
Q1: What is the role of NMR in purity analysis?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.[7] For purity analysis, its roles are:
-
Structural Verification: ¹H and ¹³C NMR spectra confirm that the primary component of the sample has the correct chemical structure.
-
Impurity Detection: The presence of signals that do not correspond to the target molecule or known solvents indicates impurities.[8]
-
Quantitative Analysis (qNMR): By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined by comparing the integral of a specific proton signal from the analyte to a signal from the standard.
Q2: I see unexpected small peaks in my ¹H NMR spectrum. What could they be?
A2:
-
Solvent Impurities: Check the chemical shifts against common NMR solvents (e.g., residual protio-signal in CDCl₃ at 7.26 ppm, water at ~1.55 ppm).[9]
-
Starting Materials/Reagents: Compare the spectrum to the NMR of known starting materials.
-
Side Products: These may be structurally related impurities. For example, the loss of the tert-Butyl group would result in the disappearance of the characteristic ~1.5 ppm singlet and changes in adjacent signals.
-
Rotational Isomers (Rotamers): The amide bond in the Boc group can exhibit slow rotation on the NMR timescale, leading to a doubling of some signals. Running the NMR at a higher temperature can often cause these peaks to coalesce into a single, sharp signal, confirming their origin.
Frequently Asked Questions: Mass Spectrometry (MS)
Q1: How is Mass Spectrometry used to assess purity?
A1: Mass spectrometry is primarily used for confirming the molecular weight of the analyte and identifying impurities.[10]
-
Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), you can confirm the presence of the correct molecular ion (e.g., [M+H]⁺, [M+Na]⁺). For your compound (C₁₂H₂₁NO₄, MW: 243.30), you would look for ions around m/z 244.15 or 266.13.[11]
-
Impurity Identification in LC-MS/GC-MS: As discussed previously, when coupled with a chromatographic separation, MS can provide the molecular weight of impurity peaks, which is a critical clue to their identity.
References
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7514-7515.
- (1R,4S)-4-(1-Hydroxyoct-2-enyl)-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester. PubChem.
- tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxyl
-
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester. PubChem. [Link]
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
- Methyl S 3 tert butoxycarbonyl 2 2 dimethyl 4 oxazolidinecarboxyl
-
Poly(4-vinylpyridine) Based Novel Stationary Phase Investigated under Supercritical Fluid Chromatography. Chiral Technologies. [Link]
-
Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 706-730. [Link]
-
Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate. ResearchGate. [Link]
-
tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]
-
tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses. [Link]
-
Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mzCloud – Methyl S 3 tert butoxycarbonyl 2 2 dimethyl 4 oxazolidinecarboxylate [mzcloud.org]
- 11. labsolu.ca [labsolu.ca]
Validation & Comparative
determination of enantiomeric excess for products from tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in validating the success of an asymmetric synthesis. This guide provides an in-depth comparison of the primary analytical methodologies for determining the ee of products derived from aldol reactions, with a focus on products originating from reactions utilizing N-acyl oxazolidinone chiral auxiliaries, such as tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Central Role of Chiral Auxiliaries in Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When utilized in an asymmetric fashion, it provides access to chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceutical agents. Chiral auxiliaries are instrumental in this process, as they impart stereocontrol during the reaction, leading to the preferential formation of one enantiomer over the other.
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a derivative of the well-known Garner's aldehyde, belongs to the family of oxazolidinone chiral auxiliaries. These auxiliaries, popularized by David Evans, are renowned for their high levels of stereocontrol in aldol reactions, often leading to excellent diastereoselectivities and enantioselectivities.[1][2] The bulky tert-butyl and dimethyl groups on the oxazolidinone ring effectively shield one face of the enolate, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemical outcome of the reaction.
Methodologies for the Determination of Enantiomeric Excess: A Comparative Analysis
The choice of analytical technique for determining the enantiomeric excess of aldol products is contingent on several factors, including the physicochemical properties of the analyte, the required level of accuracy and sensitivity, sample throughput, and the availability of instrumentation. The most prevalent and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents or solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers.[3][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Causality in Method Development:
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of a wide range of chiral compounds, including β-hydroxy ketones.[5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve the best balance between resolution and analysis time.
Workflow for Chiral HPLC Analysis:
Figure 1: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.
Data Presentation:
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Typical Resolution (Rs) | Reference |
| Chiral HPLC | Chiralcel® OD-H (Cellulose-based) | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | > 2.0 | [5] |
| Chiral HPLC | Chiralpak® AD-H (Amylose-based) | n-Hexane/Ethanol (80:20) | 0.8 | 220 | > 1.8 |
Experimental Protocol: Chiral HPLC Separation of a β-Hydroxy Ketone
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the aldol product in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to chiral HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often superior resolution.[6][7] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Causality in Method Development:
The principles of separation in chiral SFC are similar to those in chiral HPLC, relying on the differential interaction of enantiomers with a CSP. The use of supercritical CO2 as the mobile phase leads to lower viscosity and higher diffusivity, which allows for faster flow rates and consequently, shorter analysis times. Organic modifiers, such as methanol or ethanol, are often added to the CO2 to increase the mobile phase polarity and modulate the retention and selectivity.
Workflow for Chiral SFC Analysis:
Figure 2: A generalized workflow for the determination of enantiomeric excess using chiral SFC.
Data Presentation:
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Detection (nm) | Typical Analysis Time (min) | Reference |
| Chiral SFC | Chiralpak® IC (Cellulose-based) | CO2/Methanol (85:15) | 3.0 | 150 | 220 | < 5 | [7] |
| Chiral SFC | Lux® Cellulose-2 | CO2/Ethanol (90:10) | 4.0 | 120 | 254 | < 3 | [6] |
Experimental Protocol: Chiral SFC Separation of a β-Hydroxy Ketone
-
Instrument: A supercritical fluid chromatography system equipped with a back-pressure regulator and a UV detector.
-
Column: Chiralpak® IC, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO2/Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the aldol product in 1 mL of methanol.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not require physical separation of the enantiomers.[8][9] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, such as a chiral shift reagent or a chiral solvating agent.
Causality in Method Development:
Chiral lanthanide shift reagents, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can coordinate to Lewis basic sites in the analyte molecule (e.g., the hydroxyl and carbonyl groups of the aldol product).[2] This coordination induces large chemical shift changes in the NMR spectrum, and because the two enantiomers form diastereomeric complexes with the chiral shift reagent, their corresponding protons will experience different magnetic environments and thus resonate at different frequencies. The integration of these now distinct signals allows for the determination of the enantiomeric ratio. Chiral solvating agents function similarly by forming transient diastereomeric complexes through non-covalent interactions.[9][10]
Workflow for NMR Analysis with a Chiral Shift Reagent:
Figure 3: A generalized workflow for the determination of enantiomeric excess using NMR spectroscopy with a chiral shift reagent.
Data Presentation:
| Analytical Method | Chiral Auxiliary | Solvent | Nucleus | Key Signals for Integration | Typical Δδ (ppm) | Reference |
| NMR | Eu(hfc)3 (Chiral Shift Reagent) | CDCl3 | 1H | Protons alpha to carbonyl or hydroxyl | 0.1 - 0.5 | [2] |
| NMR | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Chiral Solvating Agent) | C6D6 | 1H | Protons in proximity to the stereocenter | 0.05 - 0.2 | [9] |
Experimental Protocol: NMR Determination of Enantiomeric Excess
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the aldol product in 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small amount (e.g., 5-10 mg) of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube.
-
Titration: Shake the tube to dissolve the reagent and acquire another 1H NMR spectrum. Observe the separation of signals corresponding to the two enantiomers. Continue adding small portions of the shift reagent and acquiring spectra until baseline resolution of a pair of corresponding signals is achieved.
-
Data Analysis: Integrate the well-resolved signals for each enantiomer. Calculate the enantiomeric excess from the ratio of the integrals.
Comparison of Alternative Chiral Auxiliaries
While oxazolidinones are highly effective, other classes of chiral auxiliaries are also widely used in asymmetric aldol reactions. A brief comparison with two other prominent examples, Oppolzer's camphorsultams and Enders' RAMP/SAMP hydrazones, provides a broader perspective.
| Chiral Auxiliary | Typical Diastereoselectivity (syn:anti) | Typical Enantiomeric Excess (%) | Key Features | Reference |
| Evans' Oxazolidinones | >95:5 | >98 | High stereocontrol, reliable, well-established protocols. | [1][2] |
| Oppolzer's Camphorsultams | Variable, can be tuned for syn or anti | >95 | Crystalline products aid in purification, robust auxiliary. | [7][11] |
| Enders' RAMP/SAMP Hydrazones | >90:10 | >95 | Applicable to a wide range of ketones and aldehydes, auxiliary is recoverable. | [12][13] |
The determination of enantiomeric excess for products derived from these auxiliaries follows the same principles and methodologies described above. The choice of auxiliary often depends on the specific substrate, the desired stereochemical outcome (syn or anti), and the subsequent synthetic steps.
Conclusion
The accurate determination of enantiomeric excess is non-negotiable in the field of asymmetric synthesis. Chiral HPLC and SFC stand out as the gold standards for their high accuracy, sensitivity, and robustness, with SFC offering the added benefit of speed and reduced environmental impact. NMR spectroscopy with chiral auxiliaries provides a valuable orthogonal method that can be particularly useful for rapid screening and for substrates that are difficult to analyze by chromatography. By understanding the principles behind each technique and following well-validated protocols, researchers can confidently and accurately assess the stereochemical outcome of their asymmetric aldol reactions, paving the way for the efficient synthesis of complex chiral molecules.
References
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- Enders, D., & Wortmann, L. (2000). The SAMP/RAMP hydrazone methodology in asymmetric synthesis. Accounts of Chemical Research, 33(3), 157-169.
- Corey, E. J., & Enders, D. (1978). Asymmetric synthesis of α-alkylated carbonyl compounds via metallated chiral hydrazones. Tetrahedron Letters, 19(1), 3-6.
- Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
- Enders, D., & Plant, A. (1994). Asymmetric synthesis of α- and β-substituted primary amines via SAMP/RAMP-hydrazones. Synlett, 1994(12), 1054-1056.
- Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Helvetica Chimica Acta, 67(5), 1397-1401.
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- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of β-hydroxy-δ-lactones via catalytic asymmetric aldol-lactonization reactions. Organic Letters, 6(14), 2341-2344.
- Uccello-Barretta, G., Pini, D., & Salvadori, P. (1995). Direct NMR assay of enantiomeric purity of chiral β-hydroxy esters by using quinine as chiral solvating agent. Tetrahedron: Asymmetry, 6(8), 1965-1968.
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- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: A Practical Method for the Synthesis of syn-Aldol Adducts. The Journal of Organic Chemistry, 61(13), 4192-4193.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
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- Gika, H. G., & Theodoridis, G. A. (2011). An overview of chiral separations of pharmaceutically active substances by HPLC (2007–2010). Journal of Pharmaceutical and Biomedical Analysis, 55(4), 623-644.
- Satinder, A., & Wainer, I. W. (2001). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 19(4), 374-384.
- Landis, C. R., & Christianson, M. D. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Reduction Sequence. University of Wisconsin-Madison.
- Paterson, I., & Cowden, C. J. (1998). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 81(8), 1490-1502.
- Koskinen, A. M. P., & Glemarec, G. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2640-2655.
- Addadi, K., Sekkoum, K., Belboukhari, N., Cheriti, A., & Aboul-Enein, H. Y. (2015). Screening approach for chiral separation of β-aminoketones by HPLC on various polysaccharide-based chiral stationary phases. Chirality, 27(5), 332-338.
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A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective drugs. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical agents. By grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to establish robust and reliable analytical procedures.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] This guide will explore the application of fundamental validation characteristics—specificity, linearity, accuracy, precision, and robustness—to the most pertinent analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analytical Target: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Before delving into method validation, it is crucial to understand the physicochemical properties of the analyte. Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (MW: 243.30 g/mol ) possesses a chiral center, a bulky tert-butyl protecting group, and a ketone functionality.[8][9] These features dictate the choice of analytical techniques and the potential challenges in method development and validation. For instance, the presence of a chromophore in the acetyl group makes UV detection in HPLC a viable option, while its volatility and thermal stability will be critical considerations for GC-based methods.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical first step and is typically guided by the intended purpose of the analysis, such as impurity profiling, content uniformity, or stability testing. The following table provides a high-level comparison of the most suitable techniques for the analysis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
| Technique | Primary Application | Strengths | Limitations |
| HPLC (UV/DAD) | Quantification (Assay, Impurities), Purity Assessment | High precision and accuracy, robust, suitable for non-volatile compounds. | Requires a chromophore for UV detection, may require longer run times. |
| GC-MS | Impurity Identification, Quantification of Volatile Impurities | High sensitivity and specificity (with MS detection), excellent for separating volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR Spectroscopy | Structural Elucidation, Identification, Quantification (qNMR) | Provides detailed structural information, non-destructive, can be used for absolute quantification without a reference standard. | Lower sensitivity compared to chromatographic methods, complex data analysis. |
Validation Workflow: A Systematic Approach
A well-defined validation workflow ensures that all critical parameters are thoroughly evaluated. The following diagram illustrates a logical sequence for the validation of an analytical method for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Figure 1: A generalized workflow for the validation of an analytical method, from initial development to lifecycle management.[10]
In-Depth Comparison of Validation Parameters
The following sections provide a detailed comparison of how key validation parameters are assessed for HPLC and GC-MS methods tailored for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][11]
| Technique | Experimental Approach | Rationale |
| HPLC (UV/DAD) | Analyze placebo (matrix without analyte), spiked samples with known impurities, and force-degraded samples (acid, base, peroxide, heat, light). Peak purity analysis using a Diode Array Detector (DAD) is also crucial. | Demonstrates that the analyte peak is free from co-eluting interferences. Force degradation studies are essential for stability-indicating methods.[12] |
| GC-MS | Analyze blank matrix and samples spiked with potential impurities. The mass spectrometer provides a high degree of specificity. | The unique mass spectrum of the analyte provides a fingerprint for identification, and selected ion monitoring (SIM) can be used to selectively detect the analyte in a complex matrix. |
Linearity and Range
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][6]
| Technique | Experimental Approach | Acceptance Criteria (Typical) |
| HPLC (UV/DAD) | Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| GC-MS | Similar to HPLC, prepare a series of standard solutions at different concentrations and analyze them. The response (peak area) is plotted against concentration. | Correlation coefficient (r²) ≥ 0.995. The choice of internal standard is critical for achieving good linearity. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often expressed as the percent recovery.
| Technique | Experimental Approach | Acceptance Criteria (Typical) |
| HPLC (UV/DAD) | Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze a minimum of three preparations at each level. | The mean recovery should be within 98.0% to 102.0%. |
| GC-MS | Similar to HPLC, spike a known amount of the analyte into a blank matrix at different concentration levels. The use of a suitable internal standard is highly recommended to correct for variations in sample preparation and injection. | The mean recovery should be within 95.0% to 105.0%, with the wider range often justified by the complexity of the sample matrix. |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[11]
| Technique | Experimental Approach | Acceptance Criteria (Typical) |
| HPLC (UV/DAD) | Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%. |
| GC-MS | The experimental design is similar to that for HPLC. The use of an internal standard is crucial for achieving high precision. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 3.0%. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11][12]
| Technique | Experimental Approach | Parameters to Vary |
| HPLC (UV/DAD) | Vary critical method parameters one at a time and assess the effect on the results (e.g., system suitability). | Mobile phase composition (±2%), pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%). |
| GC-MS | Deliberately vary parameters of the GC method. | Injection port temperature (±10°C), oven temperature ramp rate (±10%), carrier gas flow rate (±5%). |
Experimental Protocols: A Practical Guide
The following are example protocols for key validation experiments.
Protocol 1: HPLC Method Validation for Assay
1. Specificity (Forced Degradation): a. Prepare solutions of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate at a concentration of 1 mg/mL. b. Subject the solutions to the following stress conditions: i. Acid hydrolysis: 0.1 N HCl at 60°C for 4 hours. ii. Base hydrolysis: 0.1 N NaOH at 60°C for 4 hours. iii. Oxidation: 3% H₂O₂ at room temperature for 24 hours. iv. Thermal degradation: Heat at 105°C for 24 hours. v. Photolytic degradation: Expose to UV light (254 nm) for 24 hours. c. Analyze the stressed samples by the proposed HPLC method and check for the resolution between the parent peak and any degradation products.
2. Linearity: a. Prepare a stock solution of the reference standard at 1 mg/mL. b. From the stock solution, prepare a series of five working standards ranging from 0.05 mg/mL to 0.15 mg/mL. c. Inject each standard in triplicate and record the peak area. d. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.
Protocol 2: GC-MS Method Validation for Impurity Profiling
1. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. Prepare a series of dilute solutions of the analyte and potential impurities. b. Determine the LOD as the concentration that gives a signal-to-noise ratio of approximately 3:1. c. Determine the LOQ as the concentration that gives a signal-to-noise ratio of approximately 10:1. d. Confirm the LOQ by analyzing a minimum of six replicate preparations at this concentration and checking for acceptable precision and accuracy.
2. Robustness: a. Prepare a standard solution of the analyte and key impurities. b. Analyze the solution under the nominal GC conditions. c. Systematically vary the following parameters: i. Increase and decrease the initial oven temperature by 5°C. ii. Increase and decrease the carrier gas flow rate by 5%. d. Evaluate the impact of these changes on the resolution between critical peak pairs and the system suitability parameters.
Conclusion
The validation of analytical methods for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a multi-faceted process that demands a thorough understanding of both the analyte's properties and the principles of analytical chemistry. While HPLC with UV detection often serves as the workhorse for quantification due to its robustness and precision, GC-MS provides unparalleled specificity and sensitivity for volatile impurity analysis. NMR spectroscopy remains an indispensable tool for structural confirmation and can be employed for quantitative purposes when a certified reference standard is unavailable.
By following a systematic validation workflow and adhering to the guidelines set forth by regulatory agencies, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, thereby supporting the development of safe and effective pharmaceuticals. The continuous lifecycle management of analytical procedures is also crucial to maintain their validity over time.[10]
References
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- tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxyl
- ChemScene.
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A Comparative Guide to the Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
Introduction
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a valuable chiral building block in asymmetric synthesis. Its utility stems from the densely functionalized and stereochemically defined structure, which serves as a precursor for synthesizing complex nitrogen-containing molecules, including unnatural amino acids, amino sugars, and various pharmaceutical intermediates. The core of this molecule is derived from the renowned chiral synthon, Garner's aldehyde (tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate), which is readily prepared from natural amino acids like D- or L-serine.[1][2]
This guide provides a comparative analysis of the primary synthetic routes to access the title ketone. The discussion will focus on the addition of a methyl nucleophile to electrophilic derivatives of the Garner's aldehyde precursor. We will objectively compare two robust and widely adopted strategies: the direct Grignard addition to Garner's aldehyde and the more controlled Weinreb amide approach. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic route based on criteria such as yield, stereoselectivity, scalability, and operational simplicity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals the key strategic bond formation. The carbon-carbon bond between the carbonyl carbon and the methyl group is the most apparent disconnection point. This leads back to a chiral electrophile, Garner's aldehyde, and a methyl nucleophile, such as a Grignard reagent. An alternative disconnection involves an activated carboxylic acid derivative, like a Weinreb amide, which can be cleanly converted to the ketone.
Caption: Retrosynthetic pathways for the target ketone.
Key Intermediate: Synthesis of Garner's Aldehyde
All viable routes to the target compound converge on the pivotal intermediate, Garner's aldehyde. This chiral aldehyde is typically prepared from either L-serine or D-serine, allowing access to both enantiomers of the final product. The most established method is a multi-step sequence involving protection of the amine and hydroxyl groups, followed by a controlled reduction.[1]
Caption: Common workflow for the synthesis of (S)-Garner's aldehyde.
Experimental Protocol: The Koskinen Procedure for (S)-Garner's Aldehyde
This procedure is a widely adopted and reliable method for producing Garner's aldehyde with high enantiomeric purity.[1]
-
Esterification: L-Serine is esterified using acetyl chloride in methanol to yield the methyl ester hydrochloride.
-
N-Protection: The resulting amine salt is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Acetonide Formation: The N-Boc protected serine methyl ester is cyclized with 2,2-dimethoxypropane (DMP) using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) to form the oxazolidine ring.
-
Reduction: The crucial step is the partial reduction of the methyl ester to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at a strictly controlled low temperature (below -75 °C) to prevent over-reduction to the corresponding alcohol.[1]
This sequence typically provides (S)-Garner's aldehyde in an overall yield of 66-71% and high enantiomeric excess (97% ee).[1]
Route 1: Direct Nucleophilic Addition to Garner's Aldehyde
The most direct approach to the target ketone involves a two-step sequence: nucleophilic addition of a methyl organometallic reagent to Garner's aldehyde to form a secondary alcohol, followed by oxidation.
Step 1A: Grignard Addition
The addition of methylmagnesium bromide (MeMgBr) to Garner's aldehyde proceeds via nucleophilic attack on the carbonyl carbon.[3] This reaction creates a new stereocenter, leading to a mixture of diastereomeric alcohols.
Causality and Stereoselectivity: The stereochemical outcome is primarily governed by the Felkin-Anh model, which predicts the nucleophile will attack from the sterically least hindered face.[1] This generally leads to the anti-isomer as the major product. The presence of the oxazolidine ring and the Boc-protecting group creates a specific steric environment that directs the incoming nucleophile.
Step 1B: Oxidation
The resulting diastereomeric mixture of alcohols is then oxidized to the desired ketone. Common oxidation methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) oxidation. This step removes the newly created stereocenter, so the initial diastereomeric ratio is inconsequential for the final product's purity.
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The Felkin-Anh Model vs. Experimental Reality: A Comparative Guide to the Stereoselective Reduction of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the predictable control of stereochemistry is paramount. The synthesis of chiral molecules with high diastereoselectivity is a cornerstone of modern organic chemistry, influencing everything from the biological activity of a drug candidate to its pharmacokinetic profile. Among the predictive tools at our disposal, the Felkin-Anh model has long been a foundational concept for rationalizing the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds.[1][2]
This guide provides an in-depth comparison between the theoretical predictions of the Felkin-Anh model and the expected experimental outcomes for the stereoselective reduction of a specific, yet representative, substrate: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. This molecule, derived from the chiral pool amino acid L-serine, presents a fascinating case study at the intersection of steric and electronic effects.
The Felkin-Anh Model: A Framework for Predicting Stereoselectivity
The Felkin-Anh model provides a powerful predictive framework for the diastereoselective addition of nucleophiles to chiral aldehydes and ketones.[1][2] The model is predicated on a transition state conformation that minimizes steric strain. The key tenets of the model are:
-
Staggered Conformation: The substituents on the α-carbon are arranged in a staggered conformation relative to the incoming nucleophile.
-
Perpendicular Largest Group: The largest group (L) on the α-carbon is positioned perpendicular to the plane of the carbonyl group. This orientation minimizes steric interactions with the approaching nucleophile.
-
Bürgi-Dunitz Trajectory: The nucleophile attacks the carbonyl carbon at an obtuse angle of approximately 107°, known as the Bürgi-Dunitz angle, rather than a direct 90° approach.[3] This trajectory is a compromise between maximizing orbital overlap and minimizing electrostatic repulsion.
Based on these principles, the nucleophile preferentially attacks the carbonyl face opposite the largest substituent, leading to the formation of one diastereomer in excess.
Predicting the Major Diastereomer for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
In the case of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, the α-chiral center is part of an oxazolidine ring. To apply the Felkin-Anh model, we must first assign the relative sizes of the substituents on this chiral carbon:
-
Large (L): The bulky tert-butoxycarbonyl (Boc) protected nitrogen atom within the oxazolidine ring system.
-
Medium (M): The acetyl group (the carbonyl being attacked).
-
Small (S): The hydrogen atom on the chiral center.
According to the Felkin-Anh model, the transition state will orient the large N-Boc group perpendicular to the incoming hydride nucleophile. The hydride will then attack from the less sterically hindered face, which is opposite to the large group and past the small hydrogen atom. This leads to the prediction that the major product will be the anti-diastereomer.
A study by Sawatzki et al. on the crystal structure of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate provides strong support for this predicted ground-state conformation, which closely resembles the Felkin-Anh transition state. Their work suggests that the preferred conformation in the solid state already positions the substituents in a way that favors nucleophilic attack from the re-face, leading to the anti product.
Caption: Predicted Felkin-Anh transition state for hydride attack.
Experimental Results: A Tale of Two Control Elements
While direct and comprehensive experimental data for the reduction of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate with a wide array of reducing agents is not extensively reported in a single study, we can draw strong parallels from the well-documented diastereoselective reduction of other N-Boc protected α-amino ketones.[4] The stereochemical outcome of these reactions is often a delicate balance between Felkin-Anh control and another powerful directing effect: chelation control.
| Reducing Agent | Expected Major Diastereomer | Controlling Model | Rationale |
| NaBH₄ | anti | Felkin-Anh | Sodium borohydride is a non-chelating reducing agent. The stereochemical outcome is primarily dictated by steric factors as described by the Felkin-Anh model. |
| L-Selectride® | anti (high selectivity) | Felkin-Anh | L-Selectride is a very bulky reducing agent. The large steric demand of the nucleophile amplifies the steric differentiation in the Felkin-Anh transition state, leading to higher diastereoselectivity for the anti product. |
| Zn(BH₄)₂ | syn | Chelation Control | Zinc is a Lewis acidic metal capable of coordinating with both the carbonyl oxygen and the nitrogen of the Boc-protected amino group. This chelation forces the molecule into a rigid cyclic transition state, where the hydride is delivered to the opposite face compared to the Felkin-Anh model, yielding the syn product. |
Non-Chelating Conditions: The Predominance of the Felkin-Anh Model
For reductions carried out with non-chelating hydride sources, such as sodium borohydride (NaBH₄) or bulky reagents like L-Selectride®, the Felkin-Anh model is expected to be highly predictive. The absence of a coordinating metal ion means that the transition state conformation will be primarily governed by the minimization of steric interactions. The bulky N-Boc group will orient itself to be perpendicular to the incoming hydride, leading to the formation of the anti alcohol as the major product. The increased steric bulk of L-Selectride is anticipated to result in even higher diastereoselectivity for the anti product compared to NaBH₄.
Chelating Conditions: Flipping the Selectivity
The stereochemical outcome can be dramatically reversed when a chelating reducing agent like zinc borohydride (Zn(BH₄)₂) is employed.[5] The Lewis acidic zinc cation can coordinate to both the carbonyl oxygen and the nitrogen of the Boc-protected amino group, forming a rigid five-membered chelate. This chelation overrides the steric preferences of the Felkin-Anh model. The molecule is locked into a conformation where the hydride is delivered from the face that is now less hindered in this new arrangement, leading to the preferential formation of the syn alcohol.
Caption: Generalized workflow for investigating diastereoselective reduction.
Conclusion: A Predictive Model with Nuances
The Felkin-Anh model serves as an excellent starting point for predicting the stereochemical outcome of the reduction of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. For non-chelating reducing agents, the model's prediction of the anti diastereomer as the major product is well-supported by studies on analogous systems. However, the true utility of this and other stereochemical models lies in understanding their limitations and the reaction conditions that can override their predictions.
The ability to selectively form either the syn or anti diastereomer by simply choosing the appropriate reducing agent highlights the power of modern synthetic methodology. For researchers in drug development, this control is not merely academic; it is a critical tool for accessing the full range of stereoisomers of a potential therapeutic agent, enabling a thorough investigation of their structure-activity relationships. While a comprehensive experimental study on this specific molecule would be a valuable addition to the literature, the principles outlined in this guide provide a robust framework for predicting and controlling its stereoselective reduction.
Experimental Protocols
General Procedure for Diastereoselective Reduction (Illustrative)
-
Preparation: To a solution of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, or MeOH) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., -78 °C, 0 °C, or room temperature), add the selected reducing agent (e.g., NaBH₄, L-Selectride®, or Zn(BH₄)₂) (1.1-1.5 eq) portion-wise or via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water, or acetone).
-
Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and/or chiral HPLC analysis.
References
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Fraser, D. S., Park, S. B., & Chong, J. M. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(2), 159-166. [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]
- Mengel, A., & Reiser, O. (1999). Diastereoselective Reduction of β-Amino Ketones. Chemical Reviews, 99(5), 1191-1224.
-
Pilli, R. A., & de Meijere, A. (2000). Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. European Journal of Organic Chemistry, 2000(20), 3465-3474. [Link]
- Sawatzki, P., Mikeska, T., Nieger, M., Hupfer, H., & Kolter, T. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(4), o359-o361.
-
Valle, A., et al. (2022). Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept. Chemical Science, 13(28), 8268-8276. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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YouTube. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. [Link]
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YouTube. (2022, April 11). Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
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A Cost-Benefit Analysis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Asymmetric Synthesis
A Senior Application Scientist's Guide to Chiral Acetyl Anion Equivalents
In the landscape of asymmetric synthesis, the stereoselective introduction of an acetyl group is a fundamental transformation, pivotal in the construction of numerous pharmaceuticals and natural products. The choice of a chiral auxiliary to control this process is a critical decision, balancing stereochemical outcomes with practical economic considerations. This guide provides an in-depth cost-benefit analysis of utilizing tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate , a Garner's aldehyde derivative, in comparison to the well-established Evans' N-acetyl oxazolidinones. We will delve into the synthetic accessibility, expected performance, and economic viability of this alternative, supported by established chemical principles and experimental protocols.
The Contenders: A Tale of Two Chiral Auxiliaries
The challenge of a stereoselective acetyl aldol reaction lies in the prochiral nature of the enolate. Chiral auxiliaries temporarily attach to the acetyl group, creating a chiral environment that directs the approach of an electrophile, typically an aldehyde, to one face of the enolate.[1]
Evans' Auxiliaries: Popularized by David A. Evans, chiral oxazolidinones derived from amino acids like valine and phenylalanine are the gold standard for many asymmetric transformations, including aldol reactions.[2] Their rigid structure and predictable stereochemical control, often leading to high diastereoselectivity for syn-aldol products, have made them a mainstay in organic synthesis.[3]
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: This compound, derived from the readily available and inexpensive amino acid L-serine, presents a potentially more economical alternative. Its synthesis leverages the well-established chemistry of Garner's aldehyde, a versatile chiral building block.[4] The core question for researchers is whether the cost savings associated with this L-serine-derived auxiliary justify its use, and what, if any, performance trade-offs might be expected.
Comparative Performance in Asymmetric Aldol Reactions
Stereocontrol: Evans' N-acyl oxazolidinones are renowned for their high diastereoselectivity, often exceeding 99:1 in favor of the syn-aldol adduct when using boron enolates.[5] This high level of control is attributed to a well-defined, chair-like Zimmerman-Traxler transition state.[3] For the L-serine-derived auxiliary, high diastereoselectivity is also anticipated, although potentially with a different facial bias depending on the enolization conditions. The steric bulk of the gem-dimethyl group and the Boc-protecting group are expected to effectively shield one face of the enolate.
Yields: Both Evans' auxiliaries and the L-serine-derived counterpart are expected to provide good to excellent yields in aldol reactions, contingent on the specific aldehyde and reaction conditions employed.
Data Summary: Evans' Auxiliary Performance
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone (N-propionyl) | Isobutyraldehyde | >99:1 | 90-95 |
| (S)-4-isopropyl-2-oxazolidinone (N-propionyl) | Benzaldehyde | >98:2 | 85-95 |
Data compiled from various sources in synthetic organic chemistry literature.[5]
It is important to note that while high diastereoselectivity is expected for the title compound, empirical validation for specific aldehyde substrates is recommended.
Economic Analysis: A Bottom-Line Comparison
The primary motivation for exploring the L-serine-derived auxiliary is cost-effectiveness. Let's break down the starting material costs for the synthesis of the chiral auxiliary itself.
Cost of Starting Materials (Illustrative)
| Compound | Price (per 25g) | Price (per 100g) |
| L-Serine | ~$65 | ~$200 |
| (S)-4-benzyl-2-oxazolidinone | ~$150 | ~$500 |
| Di-tert-butyl dicarbonate (Boc-anhydride) | ~$50 | ~$150 |
| 2,2-Dimethoxypropane | ~$30 | ~$100 |
Prices are approximate and subject to change based on supplier and purity.
The synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate begins with L-serine, a significantly cheaper starting material than the amino alcohols required for Evans' auxiliaries. While the synthesis involves multiple steps, the reagents are common and relatively inexpensive. This presents a compelling economic advantage, particularly for large-scale synthesis.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and a general protocol for its use in an asymmetric aldol reaction.
Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
This synthesis is a three-step process starting from the commercially available Garner's aldehyde, or a four-step synthesis from L-serine.
Diagram: Synthesis Workflow
Caption: Synthetic route to the target chiral auxiliary.
Protocol 1: Synthesis of Garner's Aldehyde from L-Serine (Abbreviated)
This procedure is based on the well-established Koskinen procedure.[4]
-
Esterification and Boc Protection: L-serine is first converted to its methyl ester and then protected with di-tert-butyl dicarbonate.
-
Acetonide Formation: The diol is protected as a dimethyl acetonide using 2,2-dimethoxypropane.
-
Reduction: The methyl ester is reduced to the aldehyde using a reducing agent such as DIBAL-H at low temperature.
Protocol 2: Synthesis of tert-Butyl 4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate (Grignard Adduct)
-
To a solution of Garner's aldehyde (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.[6]
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, which can be purified by column chromatography.
Protocol 3: Oxidation to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
-
To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.5 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the title compound.
Protocol 4: General Asymmetric Aldol Reaction
This protocol is adapted from the general procedure for Evans' aldol reactions.[1]
-
To a solution of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the aldol adduct.
Removal of the Chiral Auxiliary
A key advantage of oxazolidinone-based auxiliaries is their facile removal under conditions that do not epimerize the newly formed stereocenters.[7] The auxiliary can often be recovered and recycled, further enhancing the cost-effectiveness of this approach. Common methods for auxiliary removal include:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) to the carboxylic acid.
-
Reductive Cleavage: Reduction with agents like lithium borohydride (LiBH₄) to the corresponding alcohol.
-
Transesterification: Conversion to a methyl ester using a reagent like sodium methoxide in methanol.
Diagram: Auxiliary Cleavage Pathways
Caption: Common methods for chiral auxiliary removal.
Conclusion and Future Outlook
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, synthesized from the inexpensive and readily available L-serine, presents a compelling and economically attractive alternative to the more traditional Evans' auxiliaries for asymmetric acetyl aldol reactions. While direct comparative performance data is limited, the well-understood principles of stereochemical control in oxazolidinone systems suggest that high levels of diastereoselectivity can be achieved.
The primary advantage lies in the significantly lower cost of the ultimate chiral source, L-serine. This cost-benefit becomes increasingly pronounced in process and large-scale synthesis scenarios. For researchers and drug development professionals, the initial investment in the multi-step synthesis of this auxiliary from L-serine can be offset by the long-term savings in starting material costs and the potential for auxiliary recycling.
Future work should focus on the direct experimental comparison of this L-serine-derived auxiliary with established Evans' auxiliaries across a range of aldehyde substrates to fully delineate its performance profile. However, based on the foundational principles of asymmetric synthesis and the economic realities of chemical procurement, tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate stands as a highly promising tool in the synthetic chemist's arsenal.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
-
Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
-
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Master Organic Chemistry. Reaction of Grignard Reagents With Aldehydes To Give Secondary Alcohols. [Link]
-
ResearchGate. An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. [Link]
-
ACS Publications. 1,4-Diastereoselectivity in the aldol condensation of methyl ketones. [Link]
-
Wiley-VCH. 1 Stereoselective Acetate Aldol Reactions. [Link]
-
NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
MSU chemistry. Assymetric Induction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
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A Guide to the Spectroscopic Comparison of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate Enantiomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of modern chemical and pharmaceutical science. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic properties of the (R) and (S) enantiomers of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a chiral building block of significant interest.
This document moves beyond a simple listing of data, offering a rationale for experimental design, detailed protocols, and the interpretation of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) with chiral shift reagents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Introduction: The Importance of Enantiomeric Differentiation
The subject of this guide, tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, is a chiral heterocyclic compound. Its oxazolidine core is derived from an amino acid, and the presence of a stereocenter at the C4 position gives rise to two enantiomeric forms: (4S) and (4R). The tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate in peptide synthesis and other organic transformations[1][2]. The acetyl group provides a key functional handle for further molecular elaboration. Distinguishing between these enantiomers is critical for ensuring the stereochemical integrity of subsequent, more complex molecules, particularly in the context of drug discovery where a single enantiomer may be responsible for the desired therapeutic effect.
Obtaining Enantiomerically Pure Samples: Synthesis and Chiral Separation
A prerequisite for any comparative spectroscopic analysis is the availability of enantiomerically pure or enriched samples. Two primary strategies are presented here: asymmetric synthesis and chromatographic separation.
Asymmetric Synthesis Strategy
A plausible and efficient route to the individual enantiomers of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate starts from the readily available chiral pool of L- and D-serine. The synthesis of the (4S)-enantiomer from L-serine is outlined below. The corresponding (4R)-enantiomer can be synthesized analogously from D-serine.
Workflow for the Asymmetric Synthesis of (4S)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate:
Caption: Asymmetric synthesis of the target enantiomer from L-serine.
Experimental Protocol: Asymmetric Synthesis
-
Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde): This well-established procedure involves the Boc-protection of L-serine, followed by cyclization with 2,2-dimethoxypropane in the presence of an acid catalyst, and subsequent oxidation of the primary alcohol to the aldehyde[3][4].
-
Grignard Addition: To a solution of Garner's aldehyde in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methylmagnesium bromide (MeMgBr) dropwise[5][6][7][8]. The reaction is stirred at this temperature for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, a secondary alcohol, is then extracted. The use of Grignard reagents allows for the formation of the carbon-carbon bond necessary to introduce the acetyl precursor[5][6][7][8].
-
Oxidation to the Ketone: The secondary alcohol is dissolved in dichloromethane (DCM) and treated with Dess-Martin periodinane (DMP)[9][10][11][12][13][14][15][16][17]. DMP is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without epimerization of the adjacent stereocenter[9][10][11][12][13][14][15][16][17]. The reaction is typically complete within a few hours at room temperature.
Chiral HPLC Separation
For instances where a racemic mixture is synthesized or for the analytical and preparative separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique.
Workflow for Chiral HPLC Separation:
Caption: Separation of enantiomers using chiral HPLC.
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for the separation of N-Boc protected amino acid derivatives[18][19][20][21][].
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the Boc- and acetyl- chromophores absorb (typically around 210-230 nm) is suitable.
-
Procedure: A solution of the racemic tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in the mobile phase is injected onto the column. The two enantiomers will exhibit different retention times due to their differential interactions with the chiral stationary phase, allowing for their collection as separate fractions.
Spectroscopic Comparison of Enantiomers
Once the pure enantiomers are obtained, a suite of spectroscopic techniques can be employed for their comparison and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have distinct NMR spectra.
Principle of Chiral NMR Spectroscopy:
Caption: Principle of enantiomeric differentiation by NMR with a chiral shift reagent.
Experimental Protocol: NMR with Chiral Shift Reagent
-
Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched sample in a dry, deuterated solvent such as CDCl₃.
-
Acquisition of Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, accurately measured amount of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube[23][24][25][26][27].
-
Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent. The signals corresponding to the two enantiomers will begin to separate.
-
Data Analysis: The enantiomeric excess (% ee) can be determined by integrating the separated signals.
Expected Data:
| Proton Signal | Chemical Shift (ppm) - (S)-enantiomer with Eu(hfc)₃ | Chemical Shift (ppm) - (R)-enantiomer with Eu(hfc)₃ |
| Acetyl-CH₃ | Shifted downfield (e.g., 2.5) | Shifted downfield to a different extent (e.g., 2.6) |
| Boc-(CH₃)₃ | Shifted downfield (e.g., 1.6) | Shifted downfield to a different extent (e.g., 1.7) |
| Oxazolidine-CH | Shifted downfield (e.g., 4.5) | Shifted downfield to a different extent (e.g., 4.6) |
Note: The exact chemical shifts will depend on the concentration of the shift reagent.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[28][29][30]. Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign)[31][32]. This technique is particularly powerful for determining the absolute configuration of a molecule in solution when compared with theoretical calculations[31][32].
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.
-
Instrumentation: Use a dedicated VCD spectrometer.
-
Data Acquisition: Collect the VCD spectrum over the mid-IR range (typically 2000-800 cm⁻¹). The acquisition time may be several hours to achieve a good signal-to-noise ratio.
-
Data Processing: The VCD spectrum is typically baseline corrected. The spectrum of the other enantiomer can be obtained by inverting the measured spectrum.
Expected Data:
| Wavenumber (cm⁻¹) | (S)-Enantiomer VCD Signal | (R)-Enantiomer VCD Signal | Vibrational Mode |
| ~1750 | Positive | Negative | C=O stretch (Boc) |
| ~1710 | Negative | Positive | C=O stretch (acetyl) |
| ~1370 | Positive | Negative | C-H bend (gem-dimethyl) |
| ~1160 | Negative | Positive | C-O stretch |
Note: The signs of the VCD signals are hypothetical and would need to be confirmed by theoretical calculations.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region[33][34]. It is sensitive to the chiral environment of chromophores within the molecule. In tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, the carbonyl groups of the Boc and acetyl moieties act as chromophores.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the enantiomerically pure samples in a UV-transparent solvent such as methanol or acetonitrile. The concentration should be adjusted to give a maximum absorbance of around 0.8.
-
Instrumentation: Use a CD spectrometer.
-
Data Acquisition: Scan the appropriate UV wavelength range (e.g., 190-350 nm).
-
Data Analysis: The ECD spectrum is plotted as the difference in absorbance (ΔA) or molar ellipticity [θ] versus wavelength. The spectra of the two enantiomers will be mirror images.
Expected Data:
| Wavelength (nm) | (S)-Enantiomer Cotton Effect | (R)-Enantiomer Cotton Effect | Transition |
| ~290 | Weakly Positive | Weakly Negative | n → π* (acetyl C=O) |
| ~220 | Negative | Positive | n → π* (Boc C=O) |
Note: The signs and positions of the Cotton effects are illustrative and would need experimental verification.
Conclusion
The spectroscopic comparison of the enantiomers of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a multi-faceted process that begins with obtaining enantiomerically pure samples, either through asymmetric synthesis or chiral chromatography. Subsequent analysis by NMR with chiral shift reagents provides a robust method for determining enantiomeric excess, while VCD and ECD spectroscopies offer definitive proof of enantiomeric identity and, when coupled with theoretical calculations, can be used to assign the absolute configuration. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently and accurately characterize these and other chiral molecules, ensuring the stereochemical integrity of their synthetic endeavors.
References
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Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
Dess–Martin periodinane. Wikipedia. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Institutes of Health. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
-
Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed. [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Oxazolidine synthesis. Organic Chemistry Portal. [Link]
-
Grignard Reaction - Common Conditions. The University of Texas at Austin. [Link]
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Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PMC - National Institutes of Health. [Link]
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1H NMR Spectroscopic Method with Chiral Eu(III) Shift Reagent for the Determination of the Enantiomeric Composition of Naproxen. Journal of AOAC INTERNATIONAL. [Link]
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19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Dess–Martin oxidation. Wikipedia. [Link]
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NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]
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WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
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Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. ResearchGate. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
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oxidation of alcohols. Chemguide. [Link]
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Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. [Link]
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Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Sci-Hub. [Link]
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Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. ResearchGate. [Link]
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ECD exciton chirality method today: a modern tool for determining absolute configurations. Wiley Online Library. [Link]
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Oxidation of secondary alcohols to ketones. L.S.College, Muzaffarpur. [Link]
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A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]
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Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest. [Link]
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tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]
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Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
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Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PMC - National Institutes of Health. [Link]
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Oxidation of Alcohols to Aldehydes and Ketones. BYJU'S. [Link]
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Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. PubMed. [Link]
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The Oxidation of Alcohols. ChemistryViews. [Link]
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Stereochemical analysis by circular dichroism spectroscopies. University of Pisa. [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. ChemBK. [Link]
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Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
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literature precedents for the stereochemical outcome of reactions with tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for precise control over stereochemistry is paramount. Chiral auxiliaries have emerged as powerful tools to guide the formation of specific stereoisomers, and among them, oxazolidinones have carved a significant niche. This guide provides an in-depth analysis of the literature precedents for the stereochemical outcome of reactions involving a key chiral building block: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. Derived from the versatile Garner's aldehyde, this compound offers a robust platform for the stereocontrolled synthesis of a variety of chiral molecules.
Introduction: The Power of the Oxazolidinone Auxiliary
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate belongs to the family of Evans-type chiral auxiliaries. The inherent chirality of the oxazolidinone ring, derived from an amino acid (in this case, serine), allows it to effectively control the stereochemical course of reactions at the adjacent acetyl group. This control stems from the rigid conformation of the auxiliary, which creates a sterically biased environment, directing the approach of incoming reagents to one face of the molecule over the other.
This guide will explore the stereochemical outcomes of three major classes of reactions involving this versatile ketone: nucleophilic additions to the carbonyl group, diastereoselective enolate alkylations, and stereoselective reductions of the ketone. We will delve into the mechanistic underpinnings of this stereocontrol, provide comparative data from the literature, and present detailed experimental protocols for key transformations.
Nucleophilic Additions to the Carbonyl: The Felkin-Anh Model as a Predictive Tool
The addition of nucleophiles to the acetyl group of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a powerful method for creating a new stereocenter. The stereochemical outcome of these reactions can be reliably predicted by the Felkin-Anh model , which considers the steric and electronic effects of the substituents on the alpha-chiral center.
The model posits that the largest substituent on the chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of our target molecule, the bulky tert-butoxycarbonyl (Boc) protected nitrogen and the oxazolidine ring create a highly predictable steric environment.
Caption: Felkin-Anh model predicting the stereochemical outcome of nucleophilic addition.
A review on the applications of Garner's aldehyde highlights that the addition of organometallic reagents to this system generally proceeds with high diastereoselectivity, favoring the anti-isomer as predicted by the Felkin-Anh non-chelation transition state model[1]. The nucleophile preferentially attacks from the sterically less hindered face.
Table 1: Diastereoselectivity of Nucleophilic Additions to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
| Nucleophile (Organometallic Reagent) | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Reference |
| Vinylmagnesium bromide | THF | -78 | >95:5 | [2] |
| Phenylmagnesium bromide | THF | -78 | High (not specified) | [1] |
| Methyllithium | Et₂O | -78 | High (not specified) | [1] |
Experimental Protocol: Diastereoselective Addition of Vinylmagnesium Bromide
This protocol is adapted from a procedure described for the addition of vinylmagnesium bromide to Garner's aldehyde, a closely related substrate[2].
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Grignard Reagent: A solution of vinylmagnesium bromide (1.2 eq, 1.0 M in THF) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti-alcohol.
Diastereoselective Alkylation of Enolates
The acetyl group of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate can be deprotonated to form a chiral enolate, which can then undergo diastereoselective alkylation. The stereochemical outcome is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
Formation of the (Z)-enolate is typically favored, which then reacts with an electrophile from the less hindered face, opposite to the bulky substituent on the oxazolidine ring. This leads to the formation of a new stereocenter with a predictable configuration.
Caption: Divergent stereochemical outcomes in ketone reduction.
Table 2: Comparison of Reducing Agents for α-Amino Ketones
| Reducing Agent | Proposed Control | Expected Major Diastereomer |
| Zinc Borohydride (Zn(BH₄)₂) | Chelation | syn |
| L-Selectride® | Non-Chelation (Felkin-Anh) | anti |
| Sodium Borohydride (NaBH₄) | Non-Chelation (Felkin-Anh) | anti |
| Diisobutylaluminium Hydride (DIBAL-H) | Can be chelation or non-chelation controlled depending on conditions | Variable |
Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols have been achieved through the reduction of N-protected amino ketones.[3] Carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols with LiAlH(O-t-Bu)₃ in ethanol at -78°C.[3]
Experimental Protocol: Chelation-Controlled Reduction with Zinc Borohydride
This protocol is a general procedure for the chelation-controlled reduction of β-ketoimides and can be adapted for the target ketone.
-
Preparation of Zinc Borohydride: A solution of zinc chloride (ZnCl₂, 1.5 eq) in anhydrous THF is cooled to 0 °C. A solution of sodium borohydride (NaBH₄, 3.0 eq) in THF is added slowly, and the mixture is stirred for 1 hour at room temperature. The resulting suspension of zinc borohydride is used directly.
-
Reaction Setup: A solution of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C.
-
Reduction: The freshly prepared zinc borohydride suspension is added dropwise to the ketone solution.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred vigorously for 1 hour. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the syn-alcohol.
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the removal of the chiral auxiliary to unveil the desired chiral product. The choice of cleavage method depends on the desired functionality.
-
To obtain the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide is a common method.
-
To obtain the primary alcohol: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.
-
To obtain the aldehyde: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the corresponding aldehyde.
-
To obtain an ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, can be employed.
Conclusion
tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a valuable chiral building block that allows for a high degree of stereocontrol in a variety of chemical transformations. The predictable stereochemical outcomes, primarily governed by the Felkin-Anh model for nucleophilic additions and the potential for both chelation and non-chelation controlled reductions, make it a powerful tool for the synthesis of complex, enantiomerically enriched molecules. By carefully selecting reagents and reaction conditions, researchers can selectively access a wide range of stereoisomers, paving the way for the development of novel therapeutics and other advanced materials.
References
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Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 2013. [Link]
-
Stereoselective approach to aminocyclopentitols from Garner aldehydes. Request PDF, 2025. [Link]
-
Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. ResearchGate, 2025. [Link]
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A Senior Application Scientist's Guide to Confirming Absolute Configuration of Products Derived from tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry.[1][2] tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a derivative of the well-regarded Garner's aldehyde, serves as a versatile chiral building block. Its oxazolidine ring, derived from D-serine, provides a rigid chiral environment that effectively directs the stereochemical outcome of reactions at the adjacent acetyl group. However, the successful synthesis of a diastereomerically enriched product is only half the battle. The ultimate, non-negotiable goal is the unambiguous confirmation of its absolute configuration.
This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral auxiliary. It moves beyond a simple listing of techniques to provide a logical framework for selecting and executing the most appropriate analytical method. We will explore the causality behind experimental choices, detail self-validating protocols, and compare the performance of key methods to ensure the absolute structural elucidation of your synthetic products.
Pillar 1: The Gold Standard - Unambiguous Determination by Single-Crystal X-ray Crystallography
When absolute proof is required, single-crystal X-ray crystallography is the definitive method.[3][4] It is the only technique that allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule, leaving no room for ambiguity in either relative or absolute configuration.
Causality Behind the Choice: The power of X-ray crystallography for determining absolute configuration lies in the phenomenon of anomalous dispersion.[5] When X-rays interact with electrons, particularly those in heavier atoms (e.g., P, S, Cl, Br, or sometimes even oxygen), a small phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), one can determine the absolute spatial arrangement of the atoms. The result is not an interpretation, but a direct observation.
Trustworthiness & Self-Validation: The primary metric for confidence in an absolute structure determination is the Flack parameter.[5] For a given dataset, the crystallographic software refines this parameter. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. This provides a powerful, built-in statistical validation of the result.
Limitations:
The most significant challenge is experimental: obtaining a single, diffraction-quality crystal. Many organic molecules, particularly those with flexible side chains, are difficult to crystallize. This method is also destructive as the crystal is consumed during the experiment.
Experimental Protocol: Obtaining a Diffraction-Quality Crystal
-
Purification: The compound must be of the highest possible purity (>99%). Residual solvents or minor impurities can severely inhibit crystallization.
-
Solvent Screening: Dissolve a small amount of the compound (2-5 mg) in a minimal volume of a good solvent (e.g., ethyl acetate, acetone, dichloromethane).
-
Inducing Crystallization: Use one of the following methods:
-
Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free area.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution on a siliconized coverslip and invert it over a well containing a poor solvent (the "antisolvent," e.g., hexanes, pentane). The slow diffusion of the antisolvent vapor into the drop gradually lowers the solubility, promoting crystal growth.
-
Solvent Layering: Carefully layer a less dense antisolvent on top of the concentrated solution in a narrow tube (e.g., an NMR tube).
-
-
Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor with a loop and immediately mount them on the diffractometer.[6]
Pillar 2: In-Solution Confirmation - Vibrational Circular Dichroism (VCD) Spectroscopy
When crystallization is elusive, VCD offers a powerful alternative for determining absolute configuration in solution.[7][8] This technique is particularly well-suited for chiral small molecules and has found increasing application in the pharmaceutical industry.[7][9]
Causality Behind the Choice: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Each vibrational mode (e.g., C=O stretch, C-H bend) of a chiral molecule has a corresponding VCD band with a specific sign (+ or -) and intensity. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and its conformation in solution. The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[7][10] A match between the experimental and calculated spectra confirms the absolute configuration.
Trustworthiness & Self-Validation: Confidence in the assignment is derived from the quality of the match between the experimental and theoretical spectra.[10] A high degree of correlation in the signs and relative intensities of the major VCD bands across the fingerprint region provides a self-validating result. Automated tools can even provide a confidence level in the assignment.[11]
Comparative Data: VCD vs. Other Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) |
| Sample Phase | Single Crystal | Solution | Solution |
| Destructive? | Yes | No (sample is recoverable) | Yes (sample is derivatized) |
| Prerequisites | High-quality crystal | Soluble sample | Secondary alcohol/amine |
| Basis of Method | Direct 3D structure | Comparison to DFT calculation | Empirical NMR shift analysis |
| Confidence Metric | Flack Parameter | Spectral Overlay Correlation | Consistency of Δδ values |
| Ambiguity | Very Low | Low to Moderate | Low (if model holds) |
Experimental Workflow: VCD Analysis
Caption: A standard workflow for determining absolute configuration using VCD.
Protocol for VCD Analysis
-
Sample Preparation: Prepare a solution of the purified compound at a concentration of approximately 0.1 M in a suitable deuterated solvent (e.g., CDCl₃).[8] The solvent must be transparent in the IR region of interest.
-
Spectral Acquisition: Acquire the IR and VCD spectra on a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[8]
-
Conformational Search: Perform a computational conformational search (e.g., using a molecular mechanics force field) to identify all low-energy conformers of the molecule.
-
DFT Calculations: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP/6-31G(d)). This generates the predicted IR and VCD spectra for each conformer.[10]
-
Spectral Averaging: Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[7]
Pillar 3: Chemical Correlation - Mosher's Ester Analysis by NMR
For products bearing a newly formed stereogenic carbinol (secondary alcohol) center—a common outcome of reducing the acetyl group—Mosher's ester analysis is a robust and widely used NMR-based method.[12][13]
Causality Behind the Choice: This method relies on converting the chiral alcohol into a pair of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12][14] In the resulting esters, the phenyl group of the MTPA moiety adopts a preferred conformation where it shields nearby protons. Because the two esters are diastereomers, the spatial relationship between the MTPA's phenyl group and the substituents of the original alcohol is different. This leads to predictable differences in the ¹H NMR chemical shifts (Δδ = δS-ester - δR-ester) for protons on either side of the MTPA plane. By analyzing the sign of these Δδ values, the absolute configuration can be deduced.[15][16]
Trustworthiness & Self-Validation: The method's reliability stems from the consistency of the data. A clear and consistent pattern of positive Δδ values for protons on one side of the molecule and negative values for those on the other validates the conformational model and, by extension, the configurational assignment. Ambiguous or inconsistent data would indicate that the underlying conformational model is not valid for the molecule .
Logical Diagram of Mosher's Method
Caption: Logic and workflow for Mosher's ester analysis.
Protocol for Mosher's Ester Analysis
-
Esterification (Two parallel reactions):
-
Reaction A: To ~1 mg of the chiral alcohol in 0.5 mL of dry pyridine (or CH₂Cl₂ with DMAP), add a slight excess (~1.2 eq) of (R)-(-)-MTPA chloride.
-
Reaction B: In a separate vial, perform the same reaction using (S)-(+)-MTPA chloride.
-
Let both reactions proceed at room temperature until the starting alcohol is consumed (monitor by TLC).
-
-
Workup: Quench the reactions with a few drops of water. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with dilute acid (e.g., 1M HCl) to remove pyridine, then with saturated NaHCO₃, and finally with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purification is often not necessary if the reaction goes to completion.[15]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra (and ideally, 2D spectra like COSY to aid assignment) for both the (R)- and (S)-MTPA ester crude products in the same solvent (e.g., CDCl₃).
-
Data Analysis:
-
Carefully assign all relevant proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Map the signs of the Δδ values onto a 3D model of the molecule to deduce the absolute configuration.
-
Complementary Technique: Quantifying Stereoselectivity with Chiral HPLC
While the above methods determine which enantiomer you have, chiral High-Performance Liquid Chromatography (HPLC) is the primary tool for determining how much of each you have, a value known as the enantiomeric excess (ee).[17] It is an indispensable tool for optimizing the stereoselectivity of a reaction.
Causality Behind the Choice: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[18][19] Enantiomers form transient diastereomeric complexes with the CSP. Based on the "three-point interaction" model, one enantiomer will typically have a stronger interaction with the stationary phase and will therefore be retained longer on the column, resulting in separation.[18]
Trustworthiness & Self-Validation: A robust chiral HPLC method is validated by achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks, demonstrating good peak shape, and showing linearity of response.[20] While it provides highly accurate quantification of the enantiomeric ratio, it cannot assign the absolute configuration of the peaks without an authentic, enantiomerically pure standard for comparison.
Protocol: General Strategy for Chiral HPLC Method Development
-
Column Screening: Select a range of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point.[20]
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase like hexane/isopropanol. Vary the percentage of the alcohol modifier to optimize retention and resolution.
-
Reversed-Phase: Use mobile phases like water/acetonitrile or water/methanol, often with additives like formic acid or diethylamine to improve peak shape for acidic or basic analytes.
-
-
Optimization: Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) in the shortest possible analysis time.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Conclusion: An Integrated Approach
Determining the absolute configuration of products derived from tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a critical step that validates the success of an asymmetric synthesis. There is no single "best" method; rather, the choice depends on the physical properties of the product and the instrumentation available.
A pragmatic and robust strategy often involves a combination of techniques. Chiral HPLC should be used throughout the project to rapidly assess and optimize the enantiomeric excess of the reaction. Once an optimized procedure is established, a definitive method like X-ray crystallography should be pursued if the product is crystalline. If not, VCD spectroscopy or, for appropriate functional groups, Mosher's ester analysis, can provide a confident assignment of the absolute configuration in solution. By understanding the principles and protocols behind each of these powerful techniques, researchers can ensure the structural integrity of their chiral molecules with the highest degree of scientific rigor.
References
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- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
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- Determination of absolute configur
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
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- Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link.
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange.
- Enantiomer Separations.
- Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. IntechOpen.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube.
- Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Applic
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
